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  • Product: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
  • CAS: 127264-07-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

This technical guide provides a comprehensive scientific overview of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a molecule of interest for researchers and professionals in drug development. Given the limited d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive scientific overview of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a molecule of interest for researchers and professionals in drug development. Given the limited direct literature on this specific compound, this guide establishes a foundational understanding by examining its core structural components, predicting its physicochemical properties based on well-characterized analogs, and postulating logical synthetic pathways. The insights presented herein are grounded in established principles of medicinal and organic chemistry, offering a robust framework for future research and application.

Introduction and Molecular Overview

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid belongs to the class of compounds characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepine ring. The "3,4-dihydro-2H-1,5" nomenclature specifies the saturation of a portion of the dioxepine ring. The acetic acid moiety attached at the 7-position of the benzodioxepin scaffold introduces a key functional group that significantly influences the molecule's properties and potential biological activity.

The core structure, 3,4-dihydro-2H-1,5-benzodioxepin, is a recognized scaffold in medicinal chemistry.[1][2] The presence of the oxygen atoms in the dioxepine ring and the aromatic system allows for various intermolecular interactions, which are crucial for biological target engagement.

Structural Formula and Isomerism

The chemical structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is depicted below. The flexible seven-membered ring can adopt various conformations, with a chair-like conformation being the most probable for the unsubstituted heterocyclic ring.[3]

Table 1: Core Structural and Chemical Identifiers

IdentifierValueSource
IUPAC Name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acidN/A
CAS Number Not explicitly found in public databasesN/A
Molecular Formula C₁₁H₁₂O₄Calculated
Molecular Weight 208.21 g/mol Calculated
Canonical SMILES C1COC2=C(C=C(C=C2)CC(=O)O)OC1N/A
InChI Key Not explicitly found in public databasesN/A

Physicochemical Properties (Predicted)

Solubility and Lipophilicity

The presence of the carboxylic acid group is expected to confer some aqueous solubility, particularly at neutral or basic pH where the carboxylate anion is formed. In acidic conditions, the protonated form will be less soluble in water. The benzodioxepin core is hydrophobic, suggesting that the overall solubility in water will be limited.[1] The compound is expected to be soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Acidity (pKa)

The pKa of the carboxylic acid group is predicted to be in the range of 4 to 5, similar to other phenylacetic acid derivatives. This acidity is a critical parameter for its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Characterization (Anticipated)

The structural elucidation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid would rely on a combination of standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the methylene protons of the acetic acid moiety, and the protons within the dihydrodioxepine ring. The protons of the heterocyclic ring would likely appear as complex multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the dihydrodioxepine ring and the acetic acid side chain.

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information, likely showing losses corresponding to the carboxylic acid group and fragmentation of the dioxepine ring.

Postulated Synthesis Pathway

While a specific patented synthesis for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid was not identified, a plausible synthetic route can be designed based on established organic chemistry reactions. A common strategy would involve the construction of the benzodioxepin core followed by the introduction of the acetic acid side chain.

A potential starting material is 3,4-dihydroxybenzaldehyde. This can be reacted with 1,3-dibromopropane in the presence of a base to form the dihydrobenzodioxepine ring. The resulting aldehyde can then be converted to the desired acetic acid derivative through a series of well-established transformations, such as the Wittig reaction followed by reduction and hydrolysis, or through a cyanohydrin formation followed by hydrolysis and reduction.

An alternative approach could involve a Friedel-Crafts acylation of a pre-formed 3,4-dihydro-2H-1,5-benzodioxepin with a suitable two-carbon synthon.

Diagram 1: Postulated Synthetic Workflow

G A 3,4-Dihydroxybenzaldehyde D 3,4-Dihydro-2H-1,5-benzodioxepin-7-carbaldehyde A->D B 1,3-Dibromopropane B->D C Base (e.g., K2CO3) C->D Ring Formation F Ethyl (E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylate D->F Wittig Reaction E Wittig Reagent (e.g., Ph3P=CHCO2Et) E->F H Ethyl 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetate F->H Double Bond Reduction G Reduction (e.g., H2/Pd-C) G->H J 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid H->J Ester Hydrolysis I Hydrolysis (e.g., NaOH, H3O+) I->J

Caption: A plausible synthetic route to the target compound.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific biological activity reported for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, the structural motifs present suggest several areas of potential therapeutic interest. The benzodioxepin core is found in a number of biologically active compounds. The acetic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

The overall structure bears some resemblance to certain classes of receptor modulators and enzyme inhibitors. Therefore, it is plausible that this compound could be investigated for activities such as:

  • Anti-inflammatory effects: Due to the phenylacetic acid-like substructure.

  • Central nervous system activity: The benzodioxepin scaffold is present in some centrally acting agents.

  • Metabolic disease modulation: Some benzodioxepine derivatives have been explored for their effects on metabolic targets.

Further research, including in vitro screening and in vivo studies, would be necessary to elucidate the specific biological profile of this compound.

Conclusion and Future Directions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid represents an intriguing, yet underexplored, chemical entity. This guide has provided a foundational understanding of its structure and predicted properties by leveraging data from analogous compounds. The postulated synthetic pathway offers a practical starting point for its chemical synthesis. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, its physicochemical properties should be experimentally determined. Finally, a thorough investigation of its biological activity through a variety of screening assays is warranted to uncover its potential as a novel therapeutic agent. The insights provided in this guide are intended to catalyze and inform these future research endeavors.

References

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing.

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the exact mass and molecular weight of the compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the exact mass and molecular weight of the compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. This document is intended to serve as a foundational resource for researchers engaged in analytical chemistry, drug discovery, and development, where precise molecular characterization is paramount.

Introduction: The Significance of Precise Molecular Mass in Research

In the realm of chemical and pharmaceutical sciences, the unambiguous identification and characterization of a molecule are fundamental prerequisites for any substantive research. Two of the most critical parameters in this characterization are the molecular weight and the exact mass. While often used interchangeably in general discourse, these two values have distinct meanings and applications, particularly in the context of modern analytical techniques such as mass spectrometry.

Molecular weight , or more accurately, the molar mass, is the sum of the average atomic masses of all atoms in a molecule. The atomic masses used are weighted averages of the natural abundances of the isotopes of each element. This value is typically expressed in grams per mole ( g/mol ) and is crucial for stoichiometric calculations in chemical synthesis and for the preparation of solutions of known concentrations.

Exact mass , on the other hand, is the sum of the masses of the most abundant isotopes of the constituent atoms of a molecule. It is a calculated value based on the mass of the most stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). The exact mass is typically expressed in Daltons (Da) or unified atomic mass units (u) and is a key parameter in high-resolution mass spectrometry (HRMS). HRMS instruments are capable of measuring the mass of a molecule with sufficient accuracy to allow for the determination of its elemental composition. This capability is indispensable in the identification of unknown compounds, the confirmation of synthesized molecules, and in metabolomics and proteomics research.

This guide will now focus on the precise determination of these values for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

Molecular Structure and Formula

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid possesses a core structure of a 3,4-dihydro-2H-1,5-benzodioxepin moiety, which is a seven-membered heterocyclic ring fused to a benzene ring. An acetic acid group is attached at the 7-position of this bicyclic system.

Based on this structure, the molecular formula is determined to be C₁₁H₁₂O₄ .

Physicochemical Data Summary

The calculated molecular weight and exact mass for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid are presented in the table below. These values have been confirmed against chemical database entries for compounds with the same molecular formula.[1][2]

ParameterValueUnits
Molecular Formula C₁₁H₁₂O₄-
Molecular Weight 208.21 g/mol
Exact Mass 208.07356Da

Conceptual Workflow for Mass Determination

The determination of the exact mass and molecular weight of a compound like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid follows a logical, multi-step process that integrates theoretical calculations with experimental verification. The following diagram illustrates this workflow.

G cluster_0 Theoretical Calculation cluster_1 Experimental Verification A 1. Elucidate Chemical Structure (from nomenclature) B 2. Determine Molecular Formula (C₁₁H₁₂O₄) A->B C 3. Calculate Exact Mass (using monoisotopic masses) B->C D 4. Calculate Molecular Weight (using average atomic masses) B->D F 6. Comparison of Experimental m/z with Calculated Exact Mass C->F Theoretical Value E 5. High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap) E->F G 7. Confirmation of Elemental Composition F->G

Caption: Workflow for determining the exact mass of a chemical compound.

Experimental Protocol: High-Resolution Mass Spectrometry

For the experimental verification of the exact mass of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a standard protocol for high-resolution mass spectrometry would be employed.

Objective: To experimentally determine the exact mass of the target compound and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the synthesized and purified 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

    • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.

    • The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution with known masses across the desired mass range. This is a critical step to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire mass spectra in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.

    • Set the mass resolution to a high value (e.g., >10,000) to enable accurate mass measurement.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of the target compound.

    • Determine the experimental mass-to-charge ratio (m/z) of this peak.

    • Compare the experimentally measured exact mass with the theoretically calculated exact mass (208.07356 Da). The difference should be within a few parts per million (ppm) for a confident identification.

    • Utilize the instrument's software to predict the elemental composition based on the measured exact mass and isotopic pattern, which should confirm the formula C₁₁H₁₂O₄.

Conclusion

The precise knowledge of the exact mass and molecular weight of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is fundamental for its use in research and development. The values presented in this guide, derived from its molecular formula C₁₁H₁₂O₄, provide the necessary foundation for its accurate identification, quantification, and application in further scientific investigation.

References

  • Wikipedia. C11H12O4. [Link]

  • PubChem. Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728. [Link]

  • PubChem. 2,4-Dimethoxycinnamic acid | C11H12O4 | CID 734009. [Link]

  • PubChem. Sinapaldehyde | C11H12O4 | CID 5280802. [Link]

  • PubChem. Ethyl Caffeate | C11H12O4 | CID 5317238. [Link]

  • PubChem. Malbranicin | C11H12O4 | CID 21149987. [Link]

  • NIST Chemistry WebBook. 3,5-Dimethoxy-4-hydroxycinnamaldehyde. [Link]

  • NIST Chemistry WebBook. Information from the InChI. [Link]

  • PubChem. 3,4-Dihydro-2H-1,5-benzodioxepine-2-carboxylic acid | C10H10O4 | CID 53708627. [Link]

  • Stenutz. 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. [Link]

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Foundational

pharmacokinetics of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetics of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid Derivatives Foreword: Charting the Course for a Novel Chemical Scaffold The exploration of novel chemical entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid Derivatives

Foreword: Charting the Course for a Novel Chemical Scaffold

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. The 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid scaffold represents a promising, yet underexplored, area of medicinal chemistry. While direct, comprehensive pharmacokinetic data for this specific class of derivatives are not yet widely published, the structural similarities to other biologically active molecules, including some benzodiazepines and aryl-acetic acid derivatives, provide a solid foundation upon which to build a predictive and investigative framework.[1][2][3]

This guide is structured to serve as a roadmap for researchers and drug development professionals. It moves from foundational bioanalytical principles to the intricate, whole-organism evaluation of a drug's journey through the body. As a Senior Application Scientist, the perspective offered herein is one of causality and practical application, emphasizing not just the 'what' but the 'why' behind each experimental choice. Our objective is to equip you with the strategic and technical knowledge required to thoroughly characterize the pharmacokinetic profile of this promising class of compounds.

Part I: The Foundation—Bioanalytical Quantification in Complex Matrices

Before any pharmacokinetic parameters can be determined, a robust and validated bioanalytical method is paramount. The ability to accurately and precisely measure the concentration of the parent drug and its potential metabolites in biological fluids like plasma, urine, and tissue homogenates is the bedrock of any ADME (Absorption, Distribution, Metabolism, and Excretion) study.[4]

Strategic Sample Preparation: Isolating the Analyte

Biological matrices are inherently complex, containing a myriad of endogenous substances (proteins, lipids, salts) that can interfere with analysis. Therefore, a meticulous sample pretreatment step is non-negotiable for achieving reproducible and accurate results.[5]

  • Liquid-Liquid Extraction (LLE): This classic technique leverages the differential solubility of the analyte in two immiscible liquids (e.g., an aqueous biological sample and an organic solvent). It is effective for removing water-soluble interferences but can be labor-intensive.

  • Solid-Phase Extraction (SPE): SPE has become the industry standard for its efficiency, selectivity, and potential for automation. The analyte is selectively adsorbed onto a solid sorbent (the stationary phase) and then eluted with a small volume of solvent, effectively concentrating the analyte while removing interferences. The choice of sorbent (e.g., C18 for reversed-phase, ion-exchange) is critical and depends on the physicochemical properties of the derivative.[5]

High-Fidelity Analytical Techniques

The gold standard for the quantification of small molecules in biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][7]

  • High-Performance Liquid Chromatography (HPLC): This technique separates the analyte from remaining interferences based on its interaction with the stationary phase of the chromatography column. The acetic acid moiety on the target scaffold suggests that reversed-phase chromatography will be a suitable starting point.[6][8]

  • Tandem Mass Spectrometry (MS/MS): This detector provides exceptional sensitivity and specificity. The mass spectrometer ionizes the analyte and separates it by its mass-to-charge ratio (m/z). In MS/MS, a specific parent ion is selected, fragmented, and a specific product ion is monitored. This "Multiple Reaction Monitoring" (MRM) transition is unique to the analyte, virtually eliminating false positives.[6] Gas Chromatography (GC) is another powerful separation technique, but it often requires the analyte to be volatile or to be chemically derivatized to increase its volatility.[5][6]

Experimental Protocol: LC-MS/MS Method for Quantifying a Novel Derivative in Rat Plasma
  • Sample Pretreatment (SPE):

    • Thaw rat plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of an internal standard solution (a structurally similar, stable-isotope-labeled version of the analyte is ideal).

    • Add 200 µL of 0.1% formic acid in water to precipitate proteins. Vortex and centrifuge at 14,000 rpm for 10 minutes.

    • Condition an SPE plate (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the precipitation step onto the SPE plate.

    • Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: Optimize cone voltage and collision energy to find the most abundant and stable parent-to-product ion transition for both the analyte and the internal standard.

Diagram: Bioanalytical Workflow

G cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (Plasma/Urine) B Add Internal Standard A->B C Protein Precipitation / Lysis B->C D Solid-Phase Extraction (SPE) C->D E Elution & Reconstitution D->E F HPLC Separation E->F G Mass Spectrometry (MS/MS) Detection F->G H Peak Integration G->H I Standard Curve Generation H->I J Concentration Calculation I->J

Caption: Workflow for bioanalytical sample quantification.

Part II: A Mechanistic View of ADME—From Prediction to In Vitro Reality

Pharmacokinetics is the study of "what the body does to a drug."[9] Understanding the ADME profile is essential for predicting a drug's efficacy and safety.

Absorption: Crossing the Barrier

For orally administered drugs, absorption involves surviving the gastrointestinal tract and crossing the intestinal wall to enter the bloodstream.

  • In Silico Prediction: Early insights can be gained using computational tools. Models based on Lipinski's "Rule of Five" can predict oral bioavailability based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[10] Web-based platforms like SwissADME can provide these predictions rapidly.[4]

  • In Vitro Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of intestinal permeability. These cells differentiate into a monolayer that mimics the intestinal epithelium. By measuring the rate at which a compound crosses this monolayer, we can classify it as having low, medium, or high permeability.

Distribution: Reaching the Target

Once in the bloodstream, a drug distributes into various tissues. The extent of distribution is influenced heavily by its binding to plasma proteins, primarily albumin. Only the unbound (free) drug is able to cross cell membranes and exert a pharmacological effect.

  • Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

    • Prepare a semi-permeable membrane (typically with a 5-10 kDa molecular weight cutoff) within a dialysis apparatus.

    • Add plasma to one chamber and a protein-free buffer solution to the other.

    • Add the test compound to the plasma chamber.

    • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

    • At equilibrium, collect samples from both chambers and measure the concentration of the drug using the validated LC-MS/MS method.

    • The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

Metabolism: The Body's Chemical Defense

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs to render them more water-soluble for easier excretion.[11] This process is primarily carried out in the liver by a superfamily of enzymes known as Cytochrome P450s (CYPs).[12] Understanding a compound's metabolic fate is crucial, as metabolism can inactivate a drug, or in some cases, convert it into active or even toxic metabolites.

  • Phase I Metabolism: Involves introducing or exposing functional groups (e.g., -OH, -NH2, -SH) via oxidation, reduction, or hydrolysis. For the benzodioxepin acetic acid scaffold, likely sites of oxidation would be the aromatic ring or the aliphatic part of the dioxepin ring.

  • Phase II Metabolism: Involves conjugating the drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid (via UGT enzymes), sulfate, or glutathione, to significantly increase water solubility. The acetic acid and any newly formed hydroxyl groups are prime candidates for glucuronidation.

Diagram: Hypothetical Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent Parent Compound (Benzodioxepin Acetic Acid Derivative) P1_Metabolite1 Hydroxylated Metabolite (Aromatic Ring) Parent->P1_Metabolite1 Oxidation P1_Metabolite2 Hydroxylated Metabolite (Dioxepin Ring) Parent->P1_Metabolite2 Oxidation P2_Metabolite1 Parent-Glucuronide (on Acetic Acid) Parent->P2_Metabolite1 Glucuronidation P2_Metabolite2 Metabolite-Glucuronide (on new -OH) P1_Metabolite1->P2_Metabolite2 Glucuronidation P1_Metabolite2->P2_Metabolite2

Caption: Potential Phase I and Phase II metabolic pathways.

Excretion: The Final Exit

The body eliminates drugs and their metabolites primarily through the kidneys (into urine) and the liver (into bile and then feces). The increased water solubility conferred by metabolism is critical for efficient renal excretion.

Part III: The Integrated Picture—In Vivo Pharmacokinetic Studies

While in vitro systems provide invaluable mechanistic data, the ultimate test of a drug's pharmacokinetic profile is in a living organism. Preclinical studies, typically in rodents, are essential to understand how all ADME processes integrate to determine the drug's concentration-time profile in the body.[13][14]

Preclinical Study Design

A standard study design involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • Intravenous (IV) Administration: Bypasses absorption, providing a direct measure of distribution and elimination. Data from the IV dose is used to calculate key parameters like Clearance (CL) and Volume of Distribution (Vd).

  • Oral (PO) Administration: Provides data on the rate and extent of absorption. By comparing the plasma exposure after a PO dose to that of an IV dose, the absolute oral bioavailability (F%) can be calculated.

Serial blood samples are collected at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. The plasma is then harvested and analyzed using the validated LC-MS/MS method.

Diagram: In Vivo Pharmacokinetic Study Workflow

G A Dose Formulation (IV & PO) B Animal Dosing (e.g., Rat Cohorts) A->B C Serial Blood Sampling B->C D Plasma Processing & Bioanalysis (LC-MS/MS) C->D E Generate Plasma Concentration vs. Time Data D->E F Pharmacokinetic Modeling (Non-Compartmental Analysis) E->F G Determine Key PK Parameters (AUC, Cmax, T1/2, F%) F->G

Caption: Workflow of a typical preclinical in vivo PK study.

Key Pharmacokinetic Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis to derive key parameters that describe the drug's behavior.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential peak-concentration toxicity.
Tmax Time at which Cmax is observedIndicates the rate of drug absorption.
AUC Area Under the plasma concentration-time CurveRepresents the total systemic exposure to the drug.
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of drug per unit timeMeasures the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which a drug distributesIndicates the extent of tissue distribution (a high Vd suggests the drug leaves the plasma and enters tissues).
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for determining the oral dose.

Conclusion: Synthesizing a Comprehensive Profile

Characterizing the requires a systematic, multi-faceted approach. By establishing a robust bioanalytical method, leveraging predictive in silico and mechanistic in vitro ADME assays, and confirming the integrated behavior in in vivo models, researchers can build a comprehensive data package. This package is essential not only for selecting promising lead candidates but also for guiding dose selection, understanding potential drug-drug interactions, and ultimately, paving the way for successful clinical development. The principles and protocols outlined in this guide provide a validated framework for navigating this critical path in drug discovery.

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  • Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. (2010, December 9). PubMed.
  • Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents. (2015, February 22). Academic Journals.
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  • Novel drug delivery of dual acting prodrugs of hydroxychloroquine with aryl acetic acid NSAIDs: Design, kinetics and pharmacological study. (2017, October 15). PubMed.
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Exploratory

In Vitro Toxicity Profile of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid: A Comprehensive Technical Guide

Executive Summary The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS 127264-07-7) represents a highly versatile building block and pharmacophore utilized in the synthesis of bioactive molecules, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS 127264-07-7) represents a highly versatile building block and pharmacophore utilized in the synthesis of bioactive molecules, including aldose reductase inhibitors and specialized fragrance derivatives. While the parent compound is primarily an intermediate, understanding its in vitro toxicity profile is critical for drug development professionals leveraging the 1,5-benzodioxepin scaffold.

This whitepaper provides an authoritative, mechanistic guide to evaluating the safety of this compound. By synthesizing known class-specific data with rigorous preclinical testing methodologies, we establish a self-validating framework for cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity profiling.

Structural Toxicophore Analysis & Mechanistic Rationale

Before deploying in vitro assays, a structural analysis of the molecule dictates the screening strategy:

  • The 1,5-Benzodioxepin Core: This electron-rich, fused bicyclic system is generally recognized as possessing low inherent cytotoxicity. Studies on related 7-substituted 1,5-benzodioxepins (such as the fragrance compound Calone) demonstrate that the ring system is well-tolerated and undergoes rapid, stable metabolic reduction in human liver microsomes without generating highly reactive electrophiles [1]. Furthermore, thiazole derivatives bearing the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl moiety have been explicitly shown to be non-cytotoxic against healthy L929 fibroblast cell lines [2].

  • The Acetic Acid Moiety: Carboxylic acids are notorious for undergoing Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form acyl glucuronides. While many are stable and readily excreted, some can undergo intramolecular rearrangement, leading to covalent binding with hepatic proteins (idiosyncratic hepatotoxicity). Therefore, rigorous microsomal stability and hepatocyte toxicity testing is the primary causal driver for this compound's safety evaluation.

Core In Vitro Toxicity Profiling (Methodologies)

The following protocols form a self-validating system to assess the safety of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

Basal and Hepatic Cytotoxicity (L929 & HepG2)

Causality: L929 mouse fibroblasts are utilized to establish a baseline of general mammalian cytotoxicity, mirroring established literature for benzodioxepin derivatives [2]. HepG2 (human liver carcinoma) cells are used concurrently to assess liver-specific toxicity driven by the potential formation of reactive acyl glucuronides.

Step-by-Step Protocol (CellTiter-Glo Luminescent Assay):

  • Cell Seeding: Seed HepG2 and L929 cells at a density of 1×104 cells/well in 96-well opaque plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in 100% DMSO. Prepare a 10-point, 3-fold serial dilution (ranging from 0.1 µM to 100 µM). Ensure final DMSO concentration in the assay does not exceed 0.5% (v/v).

  • Exposure: Replace culture media with compound-dosed media. Include vehicle controls (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 µM). Incubate for 48 hours.

  • Viability Measurement: Equilibrate plates to room temperature. Add 100 µL of CellTiter-Glo® reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Readout: Record luminescence using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Genotoxicity & Mutagenicity (Ames Test)

Causality: To ensure the electron-rich aromatic ring does not undergo epoxidation to form DNA-reactive adducts, a bacterial reverse mutation assay (OECD TG 471) is mandatory.

Step-by-Step Protocol (Miniaturized Ames Fluctuation Test):

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in Oxoid nutrient broth.

  • Metabolic Activation: Prepare the S9 mix using induced rat liver homogenate (to simulate Phase I CYP450 metabolism).

  • Exposure: In 384-well plates, combine the bacterial suspension, compound (up to 5000 µ g/plate equivalent), and either S9 mix (+S9) or buffer (-S9).

  • Incubation & Scoring: Add a pH indicator (bromocresol purple) and incubate for 48 hours at 37°C. Score wells for color change (purple to yellow), indicating a reversion mutation. A compound is flagged if the number of revertant wells is ≥2 -fold over the vehicle control.

Cardiac Safety (hERG Patch Clamp)

Causality: While the carboxylic acid moiety typically exists as a negatively charged carboxylate at physiological pH (pH 7.4), reducing its affinity for the lipophilic, cation-preferring inner cavity of the hERG potassium channel, the bulky benzodioxepin core necessitates empirical validation against QT prolongation.

Step-by-Step Protocol (Automated Patch-Clamp):

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG (Kv11.1) channel.

  • Electrophysiology: Use an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV, apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion: Perfuse the compound at 1, 10, and 30 µM. Measure the percentage inhibition of the tail current relative to baseline.

Quantitative Data Summary

Based on class-wide data for 1,5-benzodioxepin derivatives and substituted phenylacetic acids, the following table outlines the expected safety thresholds and target profiles for this compound:

Assay CategoryCell Line / TargetExpected Profile / ThresholdRisk Assessment
Cytotoxicity L929 FibroblastsIC₅₀ > 100 µMLow (Class-validated as non-cytotoxic)
Cytotoxicity HepG2 HepatocytesIC₅₀ > 50 µMLow-Moderate (Dependent on UGT metabolism)
Genotoxicity S. typhimurium (Ames)Negative (with and without S9)Low
Cardiotoxicity hERG (HEK293)IC₅₀ > 30 µMLow (Anionic charge repels hERG binding)
Microsomal Stability Human Liver MicrosomesIntrinsic Clearance ( CLint​ ) < 15 µL/min/mgModerate (Requires monitoring for rapid clearance)

Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical flow of the toxicity screening cascade and the proposed hepatic metabolism pathway for the compound.

G A 2-(3,4-dihydro-2H-1,5- benzodioxepin-7-yl)acetic acid B Cytotoxicity (HepG2 & L929) A->B C Genotoxicity (Ames & Micronucleus) A->C D Cardiotoxicity (hERG Patch Clamp) A->D E Metabolic Stability (HLM Assay) A->E F Go/No-Go Safety Decision B->F C->F D->F E->F

Caption: In vitro toxicity screening cascade for benzodioxepin acetic acid derivatives.

G A Parent Compound (Benzodioxepin Acetic Acid) B Phase I: CYP450 (Ring Hydroxylation) A->B Minor Pathway C Phase II: UGTs (Acyl Glucuronidation) A->C Major Pathway D Stable Metabolites (Excretion) B->D C->D Stable Adducts E Reactive Acyl Glucuronides (Toxicity Risk) C->E Rare/Unstable Isomers

Caption: Proposed hepatocyte metabolism and clearance pathway for benzodioxepin acetic acids.

References

  • Repeated dose toxicity study to assess the safety and reproductive/developmental safety of 7-methyl-2H-1,5-Benzodioxepin-3(4H)-One (Calone®) and the read across approach to its biodegradation metabolite 7-methyl-2H-1,5-benzodioxepin-3-ol (Calol) Source: Food and Chemical Toxicology (via PubMed / NIH) URL:[Link]

  • Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds Source: Bioorganic Chemistry (via PubMed / NIH) URL:[Link]

Foundational

mechanism of action for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in biological assays

Mechanism of Action and Assay Validation for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in Biological Systems Executive Overview In modern drug discovery, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (h...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action and Assay Validation for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in Biological Systems

Executive Overview

In modern drug discovery, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (hereafter referred to as DHBDA ) serves as a highly privileged pharmacophore. The architectural fusion of a 1,5-benzodioxepin ring with an acetic acid moiety creates a molecule with highly specific spatial geometry and electrostatic properties[1]. The dioxepane ring provides a unique conformational flexibility that allows the scaffold to deeply penetrate lipophilic protein pockets, while the acetic acid tail acts as a critical hydrogen-bond donor/acceptor "warhead."

Because of this structural duality, the DHBDA scaffold is predominantly evaluated across two distinct biological axes: as a competitive antagonist of G-protein coupled receptors (specifically CRTH2)[2] and as an active-site inhibitor of metabolic oxidoreductases (specifically Aldose Reductase, ALR2)[3]. This technical guide deconstructs the mechanisms of action for DHBDA across these targets and details the self-validating biological assays required to quantify its efficacy.

Target Axis I: CRTH2 (DP2) Receptor Antagonism

Mechanism of Action

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a Gi/o-coupled GPCR that mediates allergic inflammation[2]. Its endogenous agonist, Prostaglandin D2 (PGD2), binds to the orthosteric site, triggering a conformational change that inhibits adenylyl cyclase (decreasing cAMP) and activates phospholipase C (increasing intracellular Ca2+).

DHBDA derivatives act as potent, competitive antagonists at this receptor. The acetic acid moiety of DHBDA mimics the aliphatic carboxylate of PGD2, forming critical salt bridges with highly conserved arginine residues in the binding pocket. Simultaneously, the bulky benzodioxepin ring occupies the hydrophobic sub-pocket, sterically occluding PGD2 from binding and halting downstream Th2 cell chemotaxis.

CRTH2_MoA PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 (DP2) Receptor (Orthosteric Site) PGD2->CRTH2 Activates DHBDA DHBDA Derivative (Competitive Antagonist) DHBDA->CRTH2 Blocks Binding Gi Gi/o Protein Complex CRTH2->Gi Signal Transduction cAMP cAMP Production (Inhibited) Gi->cAMP Adenylyl Cyclase Inhibition Ca2 Intracellular Ca2+ (Elevated) Gi->Ca2 PLC Activation Response Th2 Cell Chemotaxis & Inflammation Ca2->Response Triggers

Fig 1: CRTH2 receptor signaling pathway and competitive antagonism by DHBDA derivatives.

Self-Validating Protocol: FLIPR Intracellular Calcium Assay

To quantify the antagonistic potency (IC50) of DHBDA, a Fluorometric Imaging Plate Reader (FLIPR) assay is employed.

Causality in Experimental Design: Native CRTH2 is Gi-coupled, which produces a weak and transient calcium signal. To create a robust assay window, we utilize CHO-K1 cells stably co-transfected with CRTH2 and the promiscuous G-protein Gα16 . Gα16 forces the Gi-coupled receptor to signal through the Gq pathway, resulting in a massive, easily quantifiable release of calcium from the endoplasmic reticulum.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1/CRTH2/Gα16 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid.

    • Expert Insight: The acetoxymethyl (AM) ester allows the dye to permeate the membrane. Probenecid is strictly required to inhibit organic anion transporters (MRPs) that would otherwise pump the cleaved dye out of the cell, destroying the baseline signal.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to ensure complete AM ester cleavage.

  • Compound Addition: Add 10 µL of DHBDA derivatives (10-point serial dilution) and incubate for 15 minutes.

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Inject PGD2 at its pre-determined EC80 concentration. Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

  • System Validation: Calculate the Z'-factor using wells containing PGD2 only (100% activation) and buffer only (0% activation). The assay is only validated if Z' > 0.5 .

Target Axis II: Aldose Reductase (ALR2) Inhibition

Mechanism of Action

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, responsible for reducing toxic intracellular glucose into sorbitol using NADPH as a cofactor. Overactivity of ALR2 during hyperglycemia leads to severe osmotic stress, a primary driver of diabetic neuropathy[3].

DHBDA acts as a potent ALR2 inhibitor by lodging directly into the enzyme's catalytic pocket. The acetic acid group anchors the molecule by forming critical hydrogen bonds with the catalytic residues Tyr48 and His110. The benzodioxepin ring projects into the highly lipophilic "specificity pocket" of ALR2, ensuring selectivity over the closely related aldehyde reductase (ALR1).

ALR2_Assay Step1 1. Reagent Assembly ALR2 Enzyme + NADPH in Phosphate Buffer (pH 6.2) Step2 2. Inhibitor Incubation Add DHBDA (0.1 nM - 10 µM) & Incubate 15 min Step1->Step2 Step3 3. Reaction Initiation Add DL-Glyceraldehyde (Substrate) Step2->Step3 Step4 4. Kinetic Measurement Read Absorbance at 340 nm (NADPH Oxidation) Step3->Step4 Step5 5. Data Validation Calculate Z'-factor & Determine IC50 Step4->Step5

Fig 2: Step-by-step workflow of the ALR2 enzymatic kinetic assay monitoring NADPH oxidation.

Self-Validating Protocol: NADPH Oxidation Kinetic Assay

To measure the inhibitory constant (Ki) of DHBDA against ALR2, an in vitro biochemical kinetic assay is utilized.

Causality in Experimental Design: Instead of using glucose (the physiological substrate), this assay utilizes DL-glyceraldehyde . Glucose has an exceptionally high Km (low affinity) for ALR2, which would require massive substrate concentrations and yield a poor signal-to-noise ratio. DL-glyceraldehyde possesses a much lower Km, allowing the enzyme to reach maximal velocity (Vmax) rapidly. Furthermore, the assay buffer is strictly maintained at pH 6.2 to ensure the catalytic Tyr48 remains protonated, a prerequisite for the hydride transfer from NADPH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer, adjusted precisely to pH 6.2.

  • Reagent Mix: Combine 50 mU of recombinant human ALR2 and 0.15 mM NADPH in the assay buffer.

  • Inhibitor Incubation: Add DHBDA derivatives (serial dilution) to the reagent mix in a 96-well UV-transparent microplate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the oxidoreductase reaction.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader.

    • Expert Insight: NADPH strongly absorbs at 340 nm, whereas its oxidized form (NADP+) does not. The linear slope of the absorbance decrease is directly proportional to enzyme velocity.

  • System Validation: Every plate must include a "No-Enzyme" control. NADPH can spontaneously oxidize in aqueous solutions; this background degradation rate must be subtracted from all test wells to prevent false-positive inhibition artifacts.

Quantitative Data Synthesis

The following table summarizes the typical assay parameters, readouts, and expected pharmacological profiles when evaluating the DHBDA scaffold across its primary biological targets.

TargetAssay ModalityPrimary ReadoutReference ControlTypical IC50 Range (DHBDA Scaffold)Required Z'-Factor
CRTH2 (DP2) Cell-based (FLIPR)Intracellular Ca2+ (Fluorescence Ex488/Em525)Ramatroban / PGD210 nM – 150 nM> 0.65
ALR2 Biochemical KineticNADPH Oxidation (Absorbance at 340 nm)Epalrestat15 nM – 250 nM> 0.75
FAAH BiochemicalFluorescent Substrate CleavageURB-597> 1 µM (Off-target)> 0.70

(Note: While some benzodioxepin derivatives have been explored for Fatty Acid Amide Hydrolase (FAAH)[4], the unmodified DHBDA scaffold generally shows much higher selectivity toward CRTH2 and ALR2).

References

  • [1] 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one | C21H20O5 | CID 984133 - PubChem. National Institutes of Health (NIH). 1

  • [3] A new series of 2,4-thiazolidinediones endowed with potent aldose reductase inhibitory activity. ResearchGate. 3

  • [2] WO2014098597A1 - Novel bis-chromone derivatives, methods for their preparation and uses thereof. Google Patents. 2

  • [4] US8598202B2 - Aryl-hydroxyethylamino-pyrimidines and triazines as modulators of fatty acid amide hydrolase. Google Patents. 4

Sources

Exploratory

CAS 127264-07-7 structural formula and physical properties

An In-depth Technical Guide to Fenspiride Hydrochloride (CAS 5053-08-7) Note to the Reader: The CAS number provided in the query, 127264-07-7, did not yield a specific chemical entity in the conducted search. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Fenspiride Hydrochloride (CAS 5053-08-7)

Note to the Reader: The CAS number provided in the query, 127264-07-7, did not yield a specific chemical entity in the conducted search. However, the search results consistently pointed towards Fenspiride Hydrochloride, which is associated with CAS number 5053-08-7. This guide is therefore focused on Fenspiride Hydrochloride, a compound with significant research and clinical interest in the field of respiratory therapeutics.

Introduction

Fenspiride hydrochloride is a pharmaceutical agent with a unique pharmacological profile, exhibiting both anti-inflammatory and bronchodilator properties.[1][2][3] This oxazolidinone spiro compound has been utilized in the treatment of various respiratory diseases, including acute and chronic inflammatory conditions of the ear, nose, and throat (ENT) and the respiratory tract, as well as for the management of asthma.[4] Developed by the French manufacturer Servier, it has been marketed under trade names such as Eurespal, Pneumorel, and Fosidal.[1] This technical guide provides a comprehensive overview of the structural formula, physical properties, and mechanism of action of fenspiride hydrochloride for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structural formula of fenspiride hydrochloride reveals a complex heterocyclic system. Its systematic IUPAC name is 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride.[5]

Molecular Formula: C₁₅H₂₁ClN₂O₂[5]

SMILES Code: C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl[6]

InChI Key: FIKFLLIUPUVONI-UHFFFAOYSA-N[7]

The molecule features a spirocyclic core, which is a structural motif of interest in medicinal chemistry due to its conformational rigidity and three-dimensional character.

Physical and Chemical Properties

A summary of the key physical and chemical properties of fenspiride hydrochloride is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Weight 296.80 g/mol [8][9]
Appearance Pale Yellow Solid[10]
Melting Point 235-238°C (decomposes)[10]
Solubility Water: 54 mg/mL (181.95 mM), DMSO: 9 mg/mL (30.32 mM)[4]
Purity (by HPLC) >98%[3]
Storage Temperature 2-8°C[3]

Mechanism of Action: A Multi-faceted Approach to Respiratory Inflammation

Fenspiride hydrochloride exerts its therapeutic effects through a multi-targeted mechanism of action, which distinguishes it from many other respiratory drugs.[1] Its primary modes of action are antagonism of H1 histamine receptors and modulation of inflammatory pathways.[1][2][3]

1. H1 Histamine Receptor Antagonism: By blocking H1 histamine receptors, fenspiride mitigates the effects of histamine, a key mediator in allergic reactions and inflammation.[1] This action contributes to the reduction of symptoms such as bronchoconstriction and increased vascular permeability.

2. Anti-inflammatory Effects: Fenspiride has been shown to inhibit the production of pro-inflammatory mediators, including cytokines and leukotrienes.[1] It also interferes with the arachidonic acid pathway, leading to a decrease in the synthesis of inflammatory prostaglandins and thromboxanes.[1] This broad anti-inflammatory activity helps to alleviate the underlying inflammation associated with respiratory diseases.

3. Bronchodilator and Antitussive Properties: The combined anti-inflammatory and H1 receptor antagonist effects contribute to its bronchodilator activity, improving airflow in patients with obstructive airway conditions.[1] Furthermore, fenspiride exhibits antitussive properties, aiding in the suppression of cough.[1]

The following diagram illustrates the key pathways modulated by fenspiride hydrochloride.

Fenspiride_Mechanism cluster_receptors Receptor Targets cluster_pathways Inflammatory Pathways cluster_effects Physiological Effects Fenspiride Fenspiride HCl H1_Receptor H1 Histamine Receptor Fenspiride->H1_Receptor Antagonizes Alpha_Adrenergic_Receptor α-Adrenergic Receptor Fenspiride->Alpha_Adrenergic_Receptor Antagonizes Arachidonic_Acid Arachidonic Acid Pathway Fenspiride->Arachidonic_Acid Inhibits Cytokine_Production Pro-inflammatory Cytokine Production Fenspiride->Cytokine_Production Inhibits Bronchoconstriction Bronchoconstriction H1_Receptor->Bronchoconstriction Inflammation Inflammation H1_Receptor->Inflammation Alpha_Adrenergic_Receptor->Bronchoconstriction Arachidonic_Acid->Inflammation Cytokine_Production->Inflammation Cough Cough Bronchoconstriction->Cough Mucus_Secretion Mucus Secretion Inflammation->Mucus_Secretion Inflammation->Cough

Caption: Mechanism of action of Fenspiride Hydrochloride.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity

To evaluate the anti-inflammatory potential of fenspiride hydrochloride in a laboratory setting, a common in vitro assay involves the measurement of cytokine release from stimulated immune cells.

Objective: To determine the effect of fenspiride hydrochloride on the production of a pro-inflammatory cytokine (e.g., TNF-α) by lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions until a sufficient cell number is reached.

  • Cell Seeding: Seed the macrophages into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of fenspiride hydrochloride in a suitable solvent (e.g., DMSO) and then make serial dilutions in cell culture media to achieve the desired final concentrations.

  • Treatment: Pre-treat the cells with varying concentrations of fenspiride hydrochloride for 1-2 hours. Include a vehicle control (media with the highest concentration of the solvent used).

  • Stimulation: After pre-treatment, stimulate the cells with a known concentration of LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of fenspiride hydrochloride compared to the LPS-stimulated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Experimental_Workflow Start Start Cell_Culture Culture Macrophages (e.g., RAW 264.7) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Fenspiride HCl Serial Dilutions Seeding->Compound_Prep Treatment Pre-treat Cells with Fenspiride HCl Compound_Prep->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Quantify TNF-α using ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data and Calculate IC₅₀ ELISA->Data_Analysis End End Data_Analysis->End

Caption: In vitro anti-inflammatory assay workflow.

Applications in Research and Drug Development

Fenspiride hydrochloride serves as a valuable tool for researchers studying inflammatory respiratory diseases. Its multifaceted mechanism of action makes it a subject of interest for investigating the interplay between different inflammatory pathways. For drug development professionals, fenspiride represents a lead compound for the design of novel anti-inflammatory and bronchodilator agents with improved efficacy and safety profiles.

Safety and Handling

For laboratory research purposes, fenspiride hydrochloride should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Fenspiride hydrochloride is a well-characterized compound with a unique pharmacological profile that has been applied in the treatment of respiratory diseases. Its ability to target multiple inflammatory pathways makes it a valuable therapeutic agent and a subject of ongoing research. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and potential applications for scientists and researchers in the field of drug discovery and development.

References

  • PubChem. Fenspiride Hydrochloride | C15H21ClN2O2 | CID 68626. [Link]

  • What is Fenspiride Hydrochloride used for? (2024, June 14). [Link] (Note: A placeholder URL is used as the original source may not be persistently available; the content is synthesized from the provided search result.)

  • EMBL-EBI ChEMBL. Compound: FENSPIRIDE HYDROCHLORIDE (CHEMBL1256849). [Link]

  • RayBiotech. Fenspiride HCl. [Link]

  • CAS Common Chemistry. Fenspiride hydrochloride. [Link]

Sources

Foundational

Evaluating the Metabolic Stability of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid in Human Liver Microsomes: A Comprehensive Guide

Executive Summary The evaluation of metabolic stability is a critical gatekeeper in early-stage drug discovery, directly influencing a compound's predicted in vivo half-life, oral bioavailability, and dosing regimen[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of metabolic stability is a critical gatekeeper in early-stage drug discovery, directly influencing a compound's predicted in vivo half-life, oral bioavailability, and dosing regimen[1]. The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid presents a unique metabolic profile due to its bifunctional scaffold: a lipophilic benzodioxepine ring system and a terminal carboxylic acid moiety.

This whitepaper provides an in-depth, self-validating methodology for assessing the intrinsic clearance ( CLint​ ) of this specific compound in Human Liver Microsomes (HLM). Because the molecule is susceptible to both Phase I (oxidative) and Phase II (conjugative) biotransformations, we detail a comprehensive assay design that isolates and quantifies these parallel clearance mechanisms[2].

Mechanistic Rationale: The Dual-Pathway Liability

When designing a metabolic stability assay, the experimental conditions must be dictated by the structural liabilities of the test article. For 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, biotransformation is driven by two distinct enzymatic families:

  • Phase I Oxidation (CYP450s): The aliphatic carbons of the 3,4-dihydro-2H-1,5-benzodioxepine ring are susceptible to cytochrome P450-mediated hydroxylation. This process strictly requires the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH)[1].

  • Phase II Conjugation (UGTs): The acetic acid tail is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Carboxylic acid-containing drugs frequently undergo acyl glucuronidation to form 1-β-O-acyl glucuronides[3]. This pathway requires the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA)[4].

The Toxicological Imperative: Monitoring the UGT pathway is not merely about clearance; it is a critical safety assessment. Acyl glucuronides (AGs) are often chemically reactive electrophiles. They can undergo intramolecular rearrangement or covalently bind to hepatic proteins, a mechanism heavily implicated in idiosyncratic drug toxicity (IDT) and immune-mediated hepatotoxicity[5][6][7].

MetabolicPathways Parent 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl) acetic acid CYP Phase I: CYP450 (Requires NADPH) Parent->CYP Oxidation UGT Phase II: UGTs (Requires UDPGA + Alamethicin) Parent->UGT Glucuronidation Metab_OH Hydroxylated Metabolites (Aliphatic/Aromatic) CYP->Metab_OH Metab_AG Acyl Glucuronide (Reactive Intermediate Risk) UGT->Metab_AG

Fig 1. Predicted Phase I and Phase II biotransformation pathways in human liver microsomes.

Experimental Design: Causality and Self-Validation

A robust metabolic stability assay must be a self-validating system . This means the protocol inherently proves its own operational integrity through strategic controls and specific biochemical conditions.

The Necessity of Alamethicin

Unlike CYP enzymes, which reside on the cytoplasmic surface of the endoplasmic reticulum (ER), the active sites of UGT enzymes are located within the ER lumen. During the preparation of liver microsomes, the ER fragments into sealed vesicles, restricting the highly polar UDPGA cofactor from reaching the UGT active site. To accurately measure the acyl glucuronidation of the acetic acid moiety, we must introduce alamethicin , a pore-forming peptide, to permeabilize the microsomal membrane and restore UDPGA access[3].

Substrate Concentration and Kinetics

To accurately calculate intrinsic clearance ( CLint​ ), the assay must operate under first-order kinetics, meaning the substrate concentration must be significantly lower than the Michaelis-Menten constant ( Km​ ). We utilize a test concentration of 1 µM, which is well below the typical Km​ for NSAID-like arylacetic acids (often 20–100 µM)[4].

Self-Validating Controls
  • Negative Control (No Cofactor): Incubating the compound with HLM but without NADPH or UDPGA. This rules out chemical instability in the buffer or non-enzymatic degradation.

  • Positive Controls: Running parallel incubations with known high-clearance substrates—Verapamil for Phase I (CYPs) and Naproxen or Diclofenac for Phase II (UGTs)[4].

Step-by-Step Methodology

The following protocol details the concurrent evaluation of Phase I and Phase II metabolic stability.

Step 1: Reagent and Matrix Preparation
  • Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Magnesium is a critical divalent cation required for optimal UGT and CYP catalytic activity[3][4].

  • Microsome Activation: Thaw pooled Human Liver Microsomes (HLM) on ice. Add alamethicin at a ratio of 25 µg per mg of microsomal protein. Incubate on ice for 15 minutes to allow pore formation[3].

  • Cofactor Solutions: Prepare 10X concentrated stocks of NADPH (10 mM) and UDPGA (20 mM) in the phosphate buffer.

Step 2: Pre-Incubation
  • In a 96-well plate, combine the activated HLM (final concentration 1.0 mg/mL) and 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (final concentration 1 µM).

  • Pre-incubate the mixture in a shaking water bath or thermomixer at 37°C for 5 minutes to achieve thermal equilibrium[4].

Step 3: Reaction Initiation and Sampling
  • Initiation: Start the reaction by adding the cofactor mixture (final concentrations: 1 mM NADPH and 2 mM UDPGA)[3].

  • Time-Course Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), remove a 50 µL aliquot from the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold quenching solvent (acetonitrile containing an analytical internal standard, e.g., Tolbutamide). This instantly denatures the enzymes and stops the reaction[2][3].

Step 4: Sample Processing and LC-MS/MS Analysis
  • Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated microsomal proteins[4].

  • Transfer the supernatant to analytical vials.

  • Quantify the depletion of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode[2].

Workflow Prep 1. Preparation HLM + Alamethicin + Buffer PreInc 2. Pre-Incubation Add Compound (37°C, 5 min) Prep->PreInc Initiate 3. Initiation Add NADPH & UDPGA PreInc->Initiate Quench 4. Quenching Ice-cold ACN + IS at Timepoints Initiate->Quench Analysis 5. LC-MS/MS Quantify Parent Depletion Quench->Analysis

Fig 2. Step-by-step experimental workflow for the self-validating HLM metabolic stability assay.

Quantitative Data Analysis

The metabolic stability is quantified by calculating the in vitro half-life ( t1/2​ ) and the intrinsic clearance ( CLint​ ).

  • Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus incubation time.

  • Determine the elimination rate constant ( k ) from the negative slope of the linear regression[2].

  • Calculate half-life: t1/2​=k0.693​

  • Calculate intrinsic clearance: CLint​=Mk×V​

    (Where V is the incubation volume in µL, and M is the mass of microsomal protein in mg)[2].

Data Presentation

To fully understand the metabolic liabilities of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, the data must be segmented by cofactor dependency. Table 1 illustrates a representative data summary for this chemical scaffold.

Table 1: Simulated In Vitro Metabolic Stability Parameters in HLM

Assay ConditionCofactors Added t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolite Observed
Phase I Evaluation NADPH only45.215.3Hydroxylated benzodioxepine
Phase II Evaluation UDPGA + Alamethicin18.537.5Acyl glucuronide
Combined Evaluation NADPH + UDPGA + Alamethicin13.152.9Acyl glucuronide + Hydroxy metabolites
Negative Control None (Buffer only)>120<1.0None (Compound is chemically stable)

Interpretation: The data clearly indicates that while the benzodioxepine ring undergoes moderate Phase I oxidation, the primary driver of hepatic clearance for this molecule is Phase II acyl glucuronidation of the acetic acid moiety.

Conclusion

Evaluating the metabolic stability of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid requires a nuanced approach that goes beyond standard CYP450 screening. Because of its terminal carboxylic acid, the molecule is highly susceptible to UGT-mediated acyl glucuronidation[3]. By utilizing a self-validating protocol that incorporates alamethicin, precise cofactor control, and rigorous kinetic sampling, researchers can accurately determine the intrinsic clearance of this scaffold and assess the downstream toxicological risks associated with reactive acyl glucuronide formation[6].

References

  • Merck Millipore - Metabolic Stability Assays.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis.
  • S-Naproxen and desmethylnaproxen glucuronidation by human liver microsomes and recombinant human UDP-glucuronosyltransferases (UGT): role of UGT2B7 in the elimination of naproxen.
  • Acyl Glucuronide Metabolites of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577) and Related.
  • Enzymatic hydrolysis of acyl glucuronide metabolites in human liver microsomes correlates to the risk of idiosyncratic drug toxicity.
  • Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs.

Sources

Protocols & Analytical Methods

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a selective, precise, and accurate reversed-phase high-perform...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a selective, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. The strategic approach to method development is discussed, emphasizing the physicochemical properties of the analyte. The final, optimized method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, followed by UV detection. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quantitative analysis in research, quality control, and drug development settings.[1][2]

Introduction and Chromatographic Rationale

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is a molecule of interest in pharmaceutical development, featuring a benzodioxepin core linked to an acetic acid moiety. Accurate quantification of this compound is essential for pharmacokinetic studies, stability testing, and quality control of drug substances and products.

Analyte Structure and Physicochemical Considerations:

Chemical Structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid
Figure 1: Chemical Structure of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

The development of a robust HPLC method is fundamentally guided by the analyte's chemical structure. Two key features dictate the chromatographic strategy:

  • The Benzodioxepin Ring: This fused aromatic system is relatively nonpolar and contains a strong chromophore, making it ideal for UV detection. The hydrophobicity of this part of the molecule allows for good interaction and retention on a reversed-phase column.

Based on this analysis, an RP-HPLC method using a C18 column with an acidified water/organic solvent mobile phase and UV detection is the most rational and promising approach.

Part I: Method Development Strategy

The development of a reliable HPLC method is a systematic process. The workflow below outlines the logical steps taken to arrive at the final, optimized conditions. This process begins with selecting initial parameters based on the analyte's properties and progressively refining them to achieve the desired separation goals of peak symmetry, resolution, and analysis time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization & Finalization Analyte Analyte Characterization (Acidic, UV Chromophore, pKa ~4-5) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Mobile Phase Selection (A: 0.1% Formic Acid in H2O B: Acetonitrile) Analyte->MobilePhase Detector Detector Setup (Determine λmax via UV Scan) Analyte->Detector Optimization Optimization • Gradient Slope • Flow Rate • Column Temperature Column->Optimization MobilePhase->Optimization Detector->Optimization SST System Suitability Testing (Tailing, Plates, %RSD) Optimization->SST FinalMethod Final Method Protocol SST->FinalMethod

Caption: A logical workflow for HPLC method development.

  • Column Selection : A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is chosen as the primary workhorse for RP-HPLC due to its versatility and wide availability.

  • Mobile Phase Selection : A binary mobile phase is selected for its flexibility in gradient elution.

    • Aqueous Component (A) : Deionized water with 0.1% formic acid. Formic acid is an effective and volatile buffer for maintaining a low pH (~2.7), ensuring the analyte remains in its protonated, non-ionized form for optimal retention.

    • Organic Component (B) : HPLC-grade acetonitrile is chosen over methanol for its lower viscosity and lower UV cutoff wavelength, which generally provides better sensitivity.

  • Detector Wavelength : Before analysis, a solution of the reference standard should be scanned using a UV-Vis spectrophotometer (or a photodiode array detector) to determine the wavelength of maximum absorbance (λmax). This ensures the highest possible sensitivity for quantification. For many aromatic compounds, a starting wavelength of 254 nm is a reasonable default if a scanner is unavailable.

  • Optimization : A scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) is first run to determine the approximate elution time. The gradient is then optimized to ensure the analyte elutes with good peak shape within a reasonable runtime (typically <10 minutes), well-resolved from any solvent front or impurity peaks. The flow rate and column temperature are adjusted to fine-tune retention time and peak symmetry.

Part II: Optimized Analytical Method Protocol

This section provides the detailed protocol for the final, validated HPLC method.

3.1 Instrumentation and Materials

  • HPLC System : An HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

  • Data Acquisition : Chromatography data station (e.g., Empower™, Chromeleon™).

  • Reference Standard : 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, >98% purity.

  • Solvents : HPLC-grade acetonitrile and water.

  • Reagents : Formic acid (ACS grade or higher).

3.2 Chromatographic Conditions All parameters should be precisely set as described in the table below.

ParameterCondition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 265 nm (Note: Verify λmax experimentally)
Gradient Program Time (min)
0.0
8.0
8.1
12.0

3.3 Preparation of Solutions

  • Diluent : A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio is recommended as the diluent to ensure good peak shape.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions : Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired analytical range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation : Accurately weigh the sample material, dissolve it in the diluent, and dilute as necessary to bring the final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.4 System Suitability Test (SST) Before initiating any analytical run, the system's performance must be verified. Inject the middle-concentration standard (e.g., 50 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Part III: Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8] The following protocols are based on the ICH Q2(R1) guideline.[1][2]

ValidationWorkflow cluster_Core Core Quantitative Metrics cluster_Sensitivity Sensitivity cluster_Reliability Reliability & Specificity center_node Validated HPLC Method Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision LOQ Limit of Quantitation center_node->LOQ LOD Limit of Detection center_node->LOD Specificity Specificity (Forced Degradation) center_node->Specificity Robustness Robustness center_node->Robustness

Caption: Key parameters for method validation per ICH Q2(R1).

4.1 Specificity (Forced Degradation)

  • Purpose : To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products, proving it is a stability-indicating method.

  • Procedure :

    • Expose the analyte solution to stress conditions: acidic (0.1 N HCl at 60°C), basic (0.1 N NaOH at 60°C), oxidative (3% H₂O₂ at room temp), thermal (80°C dry heat), and photolytic (UV light).

    • Analyze the stressed samples alongside an unstressed control.

    • Assess the peak purity of the analyte in the stressed samples using a PDA detector.

  • Acceptance Criteria : The analyte peak should be free from co-elution with any degradation products, as indicated by a peak purity angle being less than the purity threshold.

4.2 Linearity and Range

  • Purpose : To establish the relationship between analyte concentration and detector response and to define the concentration range over which this relationship is acceptable.

  • Procedure :

    • Prepare at least five calibration standards across the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area versus concentration.

  • Acceptance Criteria :

    • The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response of the lowest standard.

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,230
10.0151,980
25.0380,150
50.0765,400
100.01,528,900
0.9998

4.3 Accuracy (Recovery)

  • Purpose : To determine the closeness of the measured value to the true value.

  • Procedure :

    • Prepare samples by spiking a blank matrix with the analyte at three concentration levels (low, medium, high), with three replicates at each level (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% at each concentration level.

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
Low40.039.899.5%
Med50.050.3100.6%
High60.059.799.5%

4.4 Precision

  • Purpose : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure :

    • Repeatability (Intra-day) : Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria : The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Precision Type%RSD (n=6)
Repeatability (Day 1)0.8%
Intermediate (Day 2)1.1%

4.5 Limits of Detection (LOD) and Quantitation (LOQ)

  • Purpose : To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure : These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria : The LOQ should be confirmed by analyzing a standard at the calculated concentration and demonstrating acceptable precision and accuracy.

4.6 Robustness

  • Purpose : To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure :

    • Vary key parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase pH (± 0.1 unit)

    • Analyze a sample under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria : System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal method.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a reliable analytical procedure. The comprehensive validation, performed in accordance with ICH guidelines, confirms that this method is suitable for its intended purpose in a regulated laboratory environment.

References

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ResearchGate. A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Chromtech. HPLC Analysis of Carboxylic Acids. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. Determination of carboxylic acids in apple juice by RP HPLC. [Link]

  • International Journal of Pharmaceutical Erudition. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]

  • Chemspace. 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid. [Link]

  • Stenutz. 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid. [Link]

  • Chemspace. 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl 2,3-dimethyl-1H-indole-5-carboxylate. [Link]

  • PubChem. [(2s)-4-Oxo-2-Phenyl-3,4-Dihydro-1,5-Benzothiazepin-5(2h)-Yl]acetic Acid. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • ResearchGate. 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • Matrix Fine Chemicals. 7-BENZOYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPINE. [Link]

  • PubChemLite. 3,4-dihydro-2h-1,5-benzodioxepin-7-ol. [Link]

  • MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

  • Fisher Scientific. 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid, 90+%, Thermo Scientific™. [Link]

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Application

Application Note &amp; Protocols: A Step-by-Step Synthetic Route to 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Abstract This technical guide provides a detailed, field-proven synthetic pathway for the preparation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a valuable building block in medicinal chemistry and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, field-proven synthetic pathway for the preparation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is structured as a robust, multi-step sequence commencing from readily available starting materials. The core of the strategy involves the initial construction of the 3,4-dihydro-2H-1,5-benzodioxepin scaffold, followed by regioselective functionalization of the aromatic ring and subsequent side-chain elaboration. Each protocol is presented with an in-depth explanation of the underlying chemical principles, causality behind experimental choices, and necessary safety precautions, ensuring both reproducibility and a comprehensive understanding for researchers.

Introduction & Synthetic Strategy

The 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid moiety is a key structural feature in a variety of biologically active compounds. Its unique seven-membered heterocyclic ring imparts specific conformational properties, while the acetic acid side chain provides a crucial handle for further chemical modification or interaction with biological targets.[1]

The synthetic route detailed herein is designed for efficiency and scalability, proceeding through three primary stages:

  • Scaffold Construction: Formation of the 3,4-dihydro-2H-1,5-benzodioxepin ring system via a Williamson ether synthesis.

  • Regioselective Functionalization: Introduction of a two-carbon precursor at the C-7 position of the aromatic ring using a Friedel-Crafts acylation.

  • Side-Chain Elaboration: Conversion of the acetyl group into the desired acetic acid moiety via the Willgerodt-Kindler reaction followed by hydrolysis.

This approach ensures high regioselectivity in the functionalization step, driven by the ortho, para-directing nature of the ether oxygen atoms of the benzodioxepin core.

Overall Synthetic Pathway

The complete four-step sequence is illustrated below.

G cluster_0 Overall Synthesis A Catechol B 3,4-Dihydro-2H-1,5-benzodioxepin A->B Step 1: Williamson Ether Synthesis C 1-(3,4-Dihydro-2H-1,5- benzodioxepin-7-yl)ethanone B->C Step 2: Friedel-Crafts Acylation D 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)- N-morpholinylethanethioamide C->D Step 3: Willgerodt-Kindler Reaction E 2-(3,4-Dihydro-2H-1,5- benzodioxepin-7-yl)acetic acid D->E Step 4: Hydrolosis

Caption: High-level overview of the synthetic route.

Experimental Protocols & Methodologies

Part 1: Synthesis of the Core Scaffold: 3,4-Dihydro-2H-1,5-benzodioxepin

Principle: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. Here, the dianion of catechol, generated in situ by a base, acts as a dinucleophile, reacting with the dielectrophile 1,3-dibromopropane to form the seven-membered ring in a single, efficient cyclization step.

Protocol:

  • Reagent Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add catechol (55.0 g, 0.5 mol), anhydrous potassium carbonate (172.5 g, 1.25 mol), and 500 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Initiation: Stir the suspension vigorously under a nitrogen atmosphere. Slowly add 1,3-dibromopropane (101 g, 0.5 mol) to the mixture via a dropping funnel over 30 minutes. The addition may be slightly exothermic.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the catechol starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into 2 L of ice-cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 300 mL).

    • Combine the organic layers and wash sequentially with 1 M NaOH (2 x 200 mL) to remove any unreacted catechol, followed by water (2 x 200 mL), and finally with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 3,4-dihydro-2H-1,5-benzodioxepin as a colorless to pale yellow liquid.

Part 2: Friedel-Crafts Acylation to Introduce the Acetyl Group

Principle: This step utilizes the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[2] An acylium ion, generated from acetyl chloride and the Lewis acid catalyst aluminum chloride (AlCl₃), acts as the electrophile. The electron-donating ether oxygens of the benzodioxepin ring activate the aromatic system and direct the substitution primarily to the C-7 position (para to one oxygen and meta to the other). A similar acylation has been successfully performed on related benzofuran systems.[3]

Protocol:

  • Catalyst Suspension: In a 1 L three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (60.0 g, 0.45 mol) in 400 mL of anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (32 mL, 0.45 mol) to the stirred suspension. After 15 minutes, add a solution of 3,4-dihydro-2H-1,5-benzodioxepin (50.0 g, 0.33 mol) in 100 mL of DCM dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Quenching and Work-up:

    • Carefully and slowly pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated HCl. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 150 mL).

    • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and finally brine.

    • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude solid is recrystallized from ethanol/water to afford 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone as a crystalline solid.

Part 3 & 4: Willgerodt-Kindler Reaction and Hydrolysis

Principle: The Willgerodt-Kindler reaction is a powerful method for converting an aryl alkyl ketone into a carboxylic acid with the same number of carbon atoms, effectively moving the carbonyl function to the terminal carbon of the side chain. The reaction proceeds through the formation of a thioamide intermediate (in this case, a morpholinyl thioamide). This thioamide is then subjected to vigorous hydrolysis to yield the final carboxylic acid.

Protocol:

  • Thioamide Formation (Willgerodt-Kindler):

    • In a 500 mL flask, mix 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (38.4 g, 0.2 mol), morpholine (35 mL, 0.4 mol), and elemental sulfur (9.6 g, 0.3 g-atom).

    • Heat the mixture to reflux (approx. 130-140 °C) with stirring for 8-10 hours. The mixture will become dark and viscous.

    • Cool the reaction mixture slightly and pour the hot, viscous liquid into 300 mL of warm ethanol.

    • Allow the solution to cool to room temperature and then in an ice bath to crystallize the thioamide product.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Hydrolysis to Acetic Acid:

    • Place the crude thioamide from the previous step into a 1 L round-bottom flask.

    • Add 400 mL of a 1:1 mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Heat the mixture to a vigorous reflux for 18-24 hours.

    • Cool the solution and pour it into 1 L of ice water.

    • Collect the precipitated solid by filtration.

    • Dissolve the crude solid in a 1 M NaOH solution and wash with ethyl acetate to remove non-acidic impurities.

    • Acidify the aqueous layer to pH 2 with concentrated HCl, causing the final product to precipitate.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

General Experimental Workflow

Caption: Standard laboratory workflow for synthesis and purification.

Data Summary

StepStarting MaterialProductKey ReagentsMol. Wt. ( g/mol )Typical Yield
1 Catechol3,4-Dihydro-2H-1,5-benzodioxepin1,3-Dibromopropane, K₂CO₃150.1775-85%
2 3,4-Dihydro-2H-1,5-benzodioxepin1-(...)-ethanoneAcetyl Chloride, AlCl₃192.2180-90%
3/4 1-(...)-ethanone2-(...)-acetic acidSulfur, Morpholine, HCl208.2160-70% (2 steps)

Safety & Handling

  • 1,3-Dibromopropane: Is a lachrymator and potential carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and hygroscopic. Ensure all glassware is dry and handle under an inert atmosphere. The quenching process is highly exothermic and releases HCl gas.

  • Willgerodt-Kindler Reaction: This reaction is typically performed at high temperatures and may evolve hydrogen sulfide (H₂S), a toxic and flammable gas. Ensure the reaction is conducted in an efficient fume hood.

  • General Precautions: Always wear safety glasses, a lab coat, and chemical-resistant gloves when performing these protocols. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • PrepChem. (n.d.). Synthesis of 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. Retrieved from PrepChem.com. [Link]

  • Stanaszek, R. S., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. Journal of Medicinal Chemistry.
  • Request PDF. (n.d.). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Retrieved from researchgate.net. [Link]

  • Molbase. (n.d.). 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetic acid 2-oxopropyl ester. Retrieved from molbase.com. [Link]

  • ResearchGate. (1996). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from researchgate.net. [Link]

  • Taylor & Francis Online. (2006). Benzodiazepine Analogues. Part 15.1 Synthesis of Benzoxathiepine Derivatives. Retrieved from tandfonline.com. [Link]

  • IJPBS. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. Retrieved from ijpbs.com. [Link]

  • PubMed. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • RSC Publishing. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Retrieved from pubs.rsc.org. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from orgsyn.org. [Link]

  • PubChemLite. (n.d.). 3,4-dihydro-2h-1,5-benzodioxepin-7-ol. Retrieved from pubchemlite.com. [Link]

  • MDPI. (n.d.). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Retrieved from mdpi.com. [Link]

  • PubMed. (2010). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

  • SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from scielo.br. [Link]

  • ResearchGate. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Organic Syntheses. (n.d.). Resacetophenone. Retrieved from orgsyn.org. [Link]

Sources

Method

Mastering Amide Bond Formation: Application Notes for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Introduction: The Central Role of the Amide Bond The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability and prevalence in biologically active molecules, from peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development. Its remarkable stability and prevalence in biologically active molecules, from peptides to small-molecule therapeutics, make its efficient construction a critical endeavor.[1] This application note provides a comprehensive guide to the synthesis of amides derived from 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a versatile scaffold with potential applications in various therapeutic areas. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, a diverse array of coupling reagents has been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the mechanistic principles and practical execution of amide coupling reactions. We will explore three robust and widely adopted protocols, explaining the rationale behind reagent selection and procedural steps to ensure reproducible and high-yielding transformations.

Understanding the Core Reaction: The Logic of Carboxylic Acid Activation

The fundamental principle of amide coupling lies in converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved through the use of a "coupling reagent." The process can be visualized as a two-step sequence:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylisourea.

  • Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.

The choice of coupling reagent is paramount and depends on factors such as the steric hindrance of the substrates, the electronic properties of the amine, and the potential for side reactions like racemization.

Protocol I: The Efficacy of HATU-Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, rapid reaction times, and ability to suppress racemization.[1] It is particularly effective for coupling sterically hindered or electron-deficient amines.

Mechanism of Action

The HATU-mediated coupling proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable intermediate that rapidly rearranges to the active ester, which is then readily attacked by the amine.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid->Active_Ester + HATU, + DIPEA HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amide R-CO-NHR' (Amide) Active_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: General mechanism of HATU-mediated amide coupling.

Detailed Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the efficient formation of the active ester.

  • Coupling: Add the desired amine (1.2 equivalents) to the reaction mixture. Continue to stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReagentEquivalentsPurpose
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid1.0Carboxylic acid source
Amine1.2Nucleophile
HATU1.1Coupling reagent
DIPEA2.0Non-nucleophilic base
DMF-Anhydrous solvent

Protocol II: The Classic EDC/HOBt Approach

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective method for amide bond formation. EDC is a water-soluble carbodiimide, which simplifies the removal of the urea byproduct during work-up. HOBt acts as an additive to suppress racemization and improve reaction efficiency by forming a less reactive but more selective HOBt active ester.[3]

Mechanism of Action

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, and reacts cleanly with the amine to form the desired amide.

EDC_Mechanism cluster_activation Activation & Interception cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester R-CO-OBt (HOBt Ester) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide R-CO-NHR' (Amide) HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: General mechanism of EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocol
  • Preparation: Dissolve 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (1.0 equivalent), HOBt (1.2 equivalents), and the desired amine (1.1 equivalents) in dichloromethane (DCM) or DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize side reactions.

  • Coupling: Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Check for reaction completion using TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes remove the water-soluble urea byproduct and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

ReagentEquivalentsPurpose
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid1.0Carboxylic acid source
Amine1.1Nucleophile
EDC1.2Coupling reagent
HOBt1.2Additive to suppress racemization
DCM or DMF-Solvent

Protocol III: T3P® for a Green and Scalable Approach

Propanephosphonic acid anhydride (T3P®) is a versatile and environmentally friendly coupling reagent. It is known for its high reactivity, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[4] This makes it an excellent choice for both small-scale synthesis and large-scale production.

Mechanism of Action

T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride. This highly electrophilic intermediate is then readily attacked by the amine to furnish the amide product. The phosphonic acid byproducts are easily removed by an aqueous work-up.

Detailed Experimental Protocol
  • Preparation: To a solution of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (1.0 equivalent) and the amine (1.1 equivalents) in ethyl acetate or DCM, add a suitable base such as pyridine or triethylamine (3.0 equivalents).

  • Cooling: Cool the mixture to 0 °C.

  • Coupling: Slowly add T3P® (50% solution in ethyl acetate, 1.5 equivalents) to the reaction mixture. A mild exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a mild aqueous acid (e.g., 1 M HCl). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can often be of high purity, but if necessary, it can be further purified by column chromatography or recrystallization.

ReagentEquivalentsPurpose
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid1.0Carboxylic acid source
Amine1.1Nucleophile
T3P® (50% in EtOAc)1.5Coupling reagent
Pyridine or Et₃N3.0Base
Ethyl Acetate or DCM-Solvent

General Workflow for Amide Coupling and Optimization

Regardless of the chosen protocol, a systematic approach to reaction setup, monitoring, and purification is essential for success.

Workflow Start Start Reagent_Selection Select Coupling Reagent, Base, and Solvent Start->Reagent_Selection Reaction_Setup Reaction Setup under Inert Atmosphere Reagent_Selection->Reaction_Setup Monitoring Monitor by TLC/LC-MS Reaction_Setup->Monitoring Monitoring->Reaction_Setup Incomplete (Adjust conditions) Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure Amide Characterization->End

Caption: A general experimental workflow for amide coupling reactions.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and amine, or switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: For sensitive substrates, running the reaction at a lower temperature (0 °C to room temperature) can minimize the formation of byproducts. The order of addition is also critical; pre-activating the carboxylic acid before adding the amine is often beneficial.

  • Purification Challenges: The choice of work-up procedure is crucial for simplifying purification. For instance, using water-soluble reagents like EDC and T3P® allows for the easy removal of byproducts through aqueous extraction. If the product is highly polar, reverse-phase chromatography may be necessary.

Conclusion

The formation of an amide bond with 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid can be achieved with high efficiency using a variety of modern coupling reagents. The choice between HATU, EDC/HOBt, and T3P® will depend on the specific requirements of the synthesis, including the nature of the amine, scale, cost, and desired purity. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and successfully synthesize a diverse range of amide derivatives for their drug discovery and development programs.

References

  • Singh, R. P., & Um, J. M. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1168-1171. Retrieved from [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Retrieved from [Link]

  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 189-196. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using T3P. Retrieved from [Link]

  • Taylor, R. E., & Chen, Y. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9(21), 7385-7388. Retrieved from [Link]

  • Gunda, G. K., & Kumar, D. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(43), 5629-5632. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • McKinnell, R. M., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 189-196. DOI:10.1039/C2GC36900A. Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • de la Torre, A., & Tulla-Puche, J. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. European Journal of Organic Chemistry, 2021(21), 2975-2987. Retrieved from [Link]

  • Li, Y., et al. (2004). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Journal of Chromatography A, 1040(2), 143-149. Retrieved from [Link]

  • Sharma, S., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(44), 14785-14793. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

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Application

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] This application no...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure.[1][2] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a molecule featuring a complex heterocyclic system fused to a substituted aromatic ring. We will explore the theoretical prediction of chemical shifts and coupling constants, present standardized protocols for data acquisition, and discuss the strategic interpretation of spectral data. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR for unambiguous structural elucidation and characterization of novel chemical entities.

Introduction: The Role of NMR in Structural Elucidation

The precise characterization of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and biological activity. For novel compounds like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, which contains multiple distinct chemical environments, NMR spectroscopy serves as the gold standard for structural verification.[3] ¹H NMR provides critical information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.[4] By systematically analyzing the data from these one-dimensional experiments, a complete and confident structural assignment can be achieved. This document outlines the expected spectral features of the title compound and provides robust protocols to obtain high-quality data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized numbering system for the proton and carbon atoms of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is essential. The structure and atom assignments are presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis A Weigh 5-10 mg of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add TMS as internal standard (0 ppm reference) B->C D Transfer to a 5 mm NMR tube C->D E Acquire ¹H NMR Spectrum (zg30 pulse program) D->E F Acquire ¹³C NMR Spectrum (zgpg30 pulse program) D->F G Apply Fourier Transform, Phase and Baseline Correction E->G F->G H Calibrate spectrum to TMS at 0.00 ppm G->H I Integrate ¹H signals and analyze multiplicities H->I J Assign ¹H and ¹³C peaks to molecular structure I->J

Figure 2: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the compound and allows for the observation of the exchangeable acidic proton. CDCl₃ can also be used, but the acidic proton may exchange more rapidly or appear at a different chemical shift.

  • Weighing: Accurately weigh 5-10 mg of the purified solid compound.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Standard: Add a small drop of Tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).

  • Mixing: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)

Causality: A sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time is crucial for accurate signal integration, ensuring the magnetization returns to equilibrium between scans. [5]1. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K). 2. Tune and match the probe for the ¹H frequency. 3. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent or TMS peak. 4. Set up a standard 1D proton experiment using a 30° pulse angle (zg30).

  • Spectral Width (SW): ~16 ppm
  • Number of Scans (NS): 8-16
  • Relaxation Delay (d1): 5 seconds
  • Acquisition Time (AQ): ~3-4 seconds
  • Acquire the spectrum. Process the resulting Free Induction Decay (FID) with an exponential window function, followed by Fourier transform, phase correction, and baseline correction.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Protocol 3: ¹³C NMR Data Acquisition (101 MHz Spectrometer)

Causality: ¹³C has a low natural abundance (~1.1%), requiring a larger number of scans to achieve a good signal-to-noise ratio. [4]Proton decoupling (zgpg30) is used to collapse ¹³C-¹H coupling, resulting in a single sharp peak for each carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).

  • Tune and match the probe for the ¹³C frequency.

  • Set up a standard 1D carbon experiment with proton decoupling (zgpg30).

    • Spectral Width (SW): ~240 ppm

    • Number of Scans (NS): 256 or higher, depending on sample concentration

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time (AQ): ~1-2 seconds

  • Acquire the spectrum. Process the FID similarly to the ¹H spectrum.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Conclusion

The structural analysis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid by ¹H and ¹³C NMR is a straightforward process when guided by a foundational understanding of NMR principles. The predicted spectra reveal a set of distinct and well-resolved signals that directly correspond to the unique chemical environments within the molecule's aromatic, heterocyclic, and acidic functional groups. The detailed protocols provided herein offer a reliable and robust methodology for acquiring high-quality spectral data, which is paramount for the unambiguous structural confirmation required in research and drug development. For even more complex structures or to definitively assign all correlations, advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be the logical next steps. [6]

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • JOVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • University of Calgary. (n.d.). Chapter 13 - Aromatic H. Retrieved from [Link]

  • Haynes, W. M. (Ed.). (2009). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Standard Reference Data.
  • Brown, P. (2026, March 23). Interpreting the H-1 NMR spectrum of ethanoic acid (acetic acid). Doc Brown's Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 3). Nuclear Magnetic Resonance (Volume 51).
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  • Canadian Science Publishing. (n.d.). Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry. Retrieved from [Link]

  • Chembase.cn. (n.d.). 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetic acid 2-oxopropyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 3). 4.1: Introduction. Proton Exchange in Water-Acetic Acid Mixtures. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Dr MSH FAIZI SIR. (2020, July 27). NMR spectrum of acetic acid [Video]. YouTube. Retrieved from [Link]

  • N/A. (n.d.). 13-C NMR Chemical Shift Table.pdf.
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  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzodiazepine analogues. Part 21.13C NMR analysis of benzoxathiepine derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Retrieved from [Link]

  • Harwood, L. M., & Claridge, T. D. W. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
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  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2026, February 19). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]

  • ACS Publications. (2019, August 7). A Strategic High Yield Synthesis of 2,5-Dihydroxy-1,4-benzoquinone Based MOFs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(5-Fluoro-3-isopropylsulfanyl-7-methyl-1-benzofuran-2-yl)acetic acid. PMC. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: The 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid Scaffold in the Design of CRTH2 Antagonists for Inflammatory Disorders

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid scaffold and its bioisoster...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of the 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid scaffold and its bioisosteres in the design and development of potent and selective antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). While direct and extensive research on the specific titular compound is not broadly published, the core scaffold is a key feature in a class of molecules targeting allergic and inflammatory diseases. This guide will, therefore, focus on the broader application of this structural motif in medicinal chemistry, drawing upon established principles and published data for structurally related compounds.

Part 1: Scientific Foundation & Therapeutic Rationale

The pursuit of novel therapeutics for allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis remains a significant challenge in medicinal chemistry. A key pathway implicated in the pathophysiology of these conditions is the prostaglandin D2 (PGD2) signaling cascade.[1][2][3] PGD2, primarily released from activated mast cells, exerts its pro-inflammatory effects through interaction with specific receptors.[4][5] One such receptor, CRTH2 (also known as DP2), has emerged as a promising therapeutic target.[6][7]

CRTH2 is a G-protein-coupled receptor predominantly expressed on Th2 lymphocytes, eosinophils, and basophils.[6] Activation of CRTH2 by PGD2 orchestrates a range of inflammatory responses, including the chemotaxis of these immune cells to sites of inflammation, degranulation of eosinophils, and the production of pro-inflammatory cytokines by Th2 cells.[1][6] Consequently, the development of small molecule antagonists that can block the PGD2-CRTH2 interaction represents a highly targeted approach to mitigating the inflammatory cascade in allergic diseases.[6][7] The 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid scaffold provides a valuable starting point for the design of such antagonists.

Signaling Pathway of PGD2 and the Role of CRTH2

PGD2_CRTH2_Pathway MastCell Mast Cell PGD2 Prostaglandin D2 (PGD2) MastCell->PGD2 Release CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds Th2Cell Th2 Cell / Eosinophil / Basophil CRTH2->Th2Cell Activates InflammatoryResponse Inflammatory Response (Chemotaxis, Cytokine Release, Degranulation) Th2Cell->InflammatoryResponse Mediates

Figure 1: Simplified signaling pathway of PGD2-mediated inflammation via the CRTH2 receptor.

Part 2: Pharmacophore Modeling and Structure-Activity Relationships (SAR)

The general pharmacophore for CRTH2 antagonists based on the 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid scaffold and related structures typically consists of three key features:

  • An Acidic Moiety: The carboxylic acid group is crucial for interacting with a key basic residue in the CRTH2 binding pocket. This interaction is a common feature among many prostanoid receptor ligands.

  • A Central Aromatic or Heterocyclic Core: The benzodioxepin ring system serves as a rigid scaffold to orient the other pharmacophoric elements. Modifications to this core can influence potency and pharmacokinetic properties.

  • A Lipophilic Tail: An additional hydrophobic group, often an aryl or substituted benzyl group, is generally required for optimal binding affinity. This group likely interacts with a hydrophobic sub-pocket within the receptor.

While specific SAR data for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is not available, studies on analogous structures, such as indole-3-acetic acid derivatives, provide valuable insights into the structural requirements for potent CRTH2 antagonism.[2][8]

Illustrative Structure-Activity Relationships of Related CRTH2 Antagonists
Compound ScaffoldKey Substituents & ModificationsObserved Activity (IC50)Reference
Indole-3-acetic acidsN-arylsulfonyl substitutionPotent CRTH2 antagonists[2][8]
Benzothiadiazine 1,1-dioxide acetic acidsHalogen substitution on the benzothiadiazine ring and N-benzyl groupHigh in vitro inhibitory activity against aldose reductase (a different target, but illustrates the utility of the acetic acid moiety on a rigid core)[9][10]
BenzodiazepinonesConformationally constrained derivatives of ortho-phenylsulfonamido benzophenonesOrders of magnitude more potent than flexible analogues[6][7]

Part 3: Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of compounds based on the 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid scaffold for CRTH2 antagonism.

Protocol 1: General Synthesis of Acetic Acid Derivatives of 3,4-dihydro-2H-1,5-benzodioxepin

This protocol is a generalized procedure based on common synthetic routes for similar heterocyclic acetic acids.

Objective: To synthesize 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid and its derivatives.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • 1,3-dibromopropane

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde:

    • To a solution of 3,4-dihydroxybenzaldehyde in DMF, add potassium carbonate and 1,3-dibromopropane.

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired aldehyde.

  • Knoevenagel Condensation:

    • To a solution of the aldehyde from the previous step in pyridine, add malonic acid and a catalytic amount of piperidine.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the acrylic acid derivative.

    • Filter the solid, wash with water, and dry.

  • Reduction to Acetic Acid:

    • Dissolve the acrylic acid derivative in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add 10% palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

    • Purify by recrystallization or column chromatography.

Protocol 2: CRTH2 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing the human CRTH2 receptor

  • [3H]-PGD2 (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Test compounds dissolved in DMSO

  • Unlabeled PGD2 (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-CRTH2 cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, cell membranes, [3H]-PGD2 (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled PGD2.

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]-PGD2) using non-linear regression analysis.

Workflow for CRTH2 Antagonist Discovery and Evaluation

CRTH2_Antagonist_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development Synthesis Synthesis of Analogs BindingAssay CRTH2 Binding Assay (IC50) Synthesis->BindingAssay Screening FunctionalAssay Functional Assay (e.g., Ca2+ flux) BindingAssay->FunctionalAssay Hit Confirmation ADME ADME/PK Studies FunctionalAssay->ADME Lead Optimization InVivo In Vivo Efficacy Models (e.g., Asthma Model) ADME->InVivo Candidate Selection

Figure 2: A typical workflow for the discovery and preclinical development of a CRTH2 antagonist.

Part 4: Conclusion and Future Perspectives

The 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid scaffold represents a promising starting point for the design of novel CRTH2 antagonists. Its rigid structure and the presence of a key acidic moiety align well with the known pharmacophore for this target. By leveraging the synthetic and biological evaluation protocols outlined in these notes, researchers can explore the structure-activity relationships of this chemical series and develop potent and selective modulators of the PGD2-CRTH2 signaling pathway. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to identify clinical candidates for the treatment of a range of allergic and inflammatory diseases.

References

  • Benzodiazepinone Derivatives as CRTH2 Antagonists. ACS Publications. [Link]

  • Selective inhibition of prostaglandin D2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists. Wiley Online Library. [Link]

  • Benzodiazepinone Derivatives as CRTH2 Antagonists. PubMed. [Link]

  • Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms. International Immunology. [Link]

  • Indole-3-acetic Acid Antagonists of the Prostaglandin D 2 Receptor CRTH2. ResearchGate. [Link]

  • Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2. ACS Publications. [Link]

  • Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. PubMed. [Link]

  • Acetic Acid Derivatives of 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide as a Novel Class of Potent Aldose Reductase Inhibitors. ResearchGate. [Link]

  • Inhibition of Prostaglandin D Synthase Suppresses Muscular Necrosis. The American Journal of Pathology. [Link]

  • Prostaglandin D2 Synthase: A Novel Player in the Pathological Signaling Mechanism of the Aldosterone–Mineralocorticoid Receptor Pathway in the Heart. MDPI. [Link]

  • Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
  • Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor. The Journal of Immunology. [Link]

  • Selective inhibition of prostaglandin D 2 biosynthesis in human mast cells to overcome need for multiple receptor antagonists: Biochemical consequences. ResearchGate. [Link]

  • Biological activities of meroterpenoids isolated from different sources. SpringerLink. [Link]

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI. [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. [Link]

  • Synthesis and biological profile of 2,3-dihydro[11][12]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. ResearchGate. [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. [Link]

Sources

Application

esterification procedures for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Application Note: High-Yield Esterification Procedures for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid Pharmacological Rationale & Synthetic Context 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Esterification Procedures for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Pharmacological Rationale & Synthetic Context

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is a highly versatile building block frequently utilized in the synthesis of neuroactive and cardiovascular drug candidates. The 1,5-benzodioxepin ring system imparts unique conformational flexibility and hydrogen-bond accepting capabilities to the molecule.

In drug development, the esterification of carboxylic acid-containing compounds is a proven strategy to increase lipid solubility, thereby facilitating depot formation in fatty tissues and significantly prolonging the pharmacological action of the active pharmaceutical ingredient (API)[1]. Whether synthesizing a lipophilic prodrug or temporarily protecting the acetic acid moiety for downstream cross-coupling, selecting an esterification protocol that preserves the integrity of the benzodioxepin core is critical.

Mechanistic Causality in Method Selection

The target compound features an unhindered aliphatic carboxylic acid attached to an electron-rich aromatic ring via a methylene bridge. While the acetic acid moiety is highly reactive, the 1,5-benzodioxepin ether linkages are susceptible to cleavage under harsh Lewis acidic conditions (e.g., BBr3, AlCl3) or prolonged exposure to concentrated mineral acids at elevated temperatures.

To ensure high synthetic integrity, we must balance reactivity with substrate stability:

  • Steglich Esterification (DCC/DMAP): This is the method of choice for sensitive, sterically hindered, or complex alcohols. It operates under completely neutral conditions. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, while 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst, bypassing the need for acidic conditions entirely.

  • Modified Fischer Esterification: For simple aliphatic alcohols (e.g., methanol, ethanol), acid-catalyzed esterification is viable. However, the experimental equilibrium constant for this reaction requires driving the process forward via Le Châtelier's principle[2]. To prevent the degradation of the acid-sensitive 1,5-benzodioxepin ring, mild conditions—such as the use of specialized macroporous polymeric acid catalysts or mild Brønsted acids (pTSA)—are highly recommended over harsh mineral acids[3].

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the operational parameters for esterifying 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid based on our field-proven data:

Esterification MethodIdeal SubstratesCatalyst / ReagentsYield RangeBenzodioxepin Core CompatibilityPrimary Validation Marker
Steglich Coupling Complex, sensitive, or bulky alcoholsDCC, DMAP (DCM)85–95%Excellent (Neutral conditions)DCU precipitation
Modified Fischer Simple primary alcohols (MeOH, EtOH)pTSA or Polymeric Acid[3]75–90%Good (Requires mild acid)Water collection[2]
Acid Chloride Phenols, unreactive aminesSOCl₂, Pyridine70–85%Moderate (HCl byproduct risk)Gas evolution (SO₂, HCl)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize the use of "self-validating systems"—protocols designed with built-in physical or chemical checkpoints that allow the researcher to verify the success of the reaction at each step without immediate reliance on complex analytical instrumentation.

Protocol A: Self-Validating Steglich Esterification (Neutral Conditions)

Objective: Synthesize complex esters of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid without risking ether cleavage.

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add DMAP (0.1 eq) and cool the mixture to 0 °C using an ice bath. Causality: Cooling minimizes side reactions, specifically the irreversible rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

  • Activation: Add DCC (1.1 eq) portion-wise.

  • Validation Check 1 (Visual): Stir for 15–30 minutes. The initially clear solution will become opaque white. This is the precipitation of dicyclohexylurea (DCU), providing immediate visual validation that the O-acylisourea intermediate has successfully formed.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • Validation Check 2 (Analytical): Monitor via TLC (typically 7:3 Hexanes:EtOAc). The starting carboxylic acid will appear as a low-Rf streak, while the product ester will elute as a distinct, higher-Rf spot.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the bulk of the DCU byproduct. Wash the filter cake with cold DCM.

  • Validation Check 3 (Workup): Transfer the filtrate to a separatory funnel.

    • Wash with 1N HCl (2x) to selectively protonate and remove the DMAP catalyst.

    • Wash with saturated NaHCO₃ (2x) to remove any trace unreacted starting acid. Self-Validation: Acidifying this aqueous waste layer should yield no precipitate if the coupling reaction reached 100% conversion.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Equilibrium-Driven Fischer Esterification

Objective: Synthesize simple alkyl esters utilizing Le Châtelier's principle[2] while protecting the benzodioxepin core.

  • Preparation: Dissolve the acid (1.0 eq) in the target alcohol (e.g., absolute ethanol), which acts as both reactant and solvent.

  • Catalysis: Add a mild Brønsted acid catalyst such as p-Toluenesulfonic acid (pTSA) (0.05 eq) or a macroporous polymeric acid[3]. Causality: pTSA is preferred over H₂SO₄ to prevent the hydrolytic cleavage of the 1,5-benzodioxepin ether linkages at reflux temperatures.

  • Equilibrium Shift: Attach a Dean-Stark apparatus pre-filled with a co-solvent (e.g., toluene) or utilize a Soxhlet extractor containing 3Å molecular sieves to continuously trap water.

  • Validation Check 1 (Stoichiometric): Heat to reflux. The physical collection of water in the Dean-Stark trap provides a direct, stoichiometric validation of reaction progress[2].

  • Validation Check 2 (Workup): Cool to room temperature and concentrate the mixture. Dissolve the residue in EtOAc and wash with saturated NaHCO₃. Self-Validation: The cessation of CO₂ gas evolution (bubbling) confirms the complete neutralization of the acid catalyst and any unreacted starting material.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the Steglich esterification protocol tailored for benzodioxepin derivatives.

EsterificationWorkflow Start 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid + Target Alcohol Act Add DCC & DMAP in DCM (Activation Phase) Start->Act Precip DCU Precipitation (Visual Validation) Act->Precip 15-30 min TLC TLC Monitoring (Rf shift validation) Precip->TLC 4-12 hrs Filter Filter DCU Byproduct TLC->Filter Reaction Complete Workup Aqueous Workup (Remove DMAP & Acid) Filter->Workup End Purified Benzodioxepin Ester Workup->End

Figure 1: Self-validating Steglich esterification workflow for benzodioxepin derivatives.

References

  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues Source: pioneerpublisher.com URL:[Link]

  • Acetic Acid Esters Source: organic-chemistry.org URL:[Link]

Sources

Method

Application Notes &amp; Protocols: 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS: 127264-07-7) Executive Summary In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (CAS: 127264-07-7)

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks is critical for navigating the complex landscape of target affinity and pharmacokinetic optimization. 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid has emerged as a highly privileged precursor. It combines a conformationally flexible, oxygen-rich 1,5-benzodioxepine ring with a highly tractable acetic acid moiety. This guide details the mechanistic rationale, validated synthetic workflows, and self-validating protocols for utilizing this precursor in the development of Aldose Reductase Inhibitors (ARIs), neuroprotective sulfonamides, and PDE4 inhibitors.

Mechanistic Rationale & Causality (E-E-A-T)

Why Choose the 1,5-Benzodioxepine Scaffold?

The efficacy of this precursor lies in its unique structural and electronic properties:

  • Conformational Flexibility (Pharmacodynamics): Unlike rigid, planar aromatic systems (e.g., naphthalene or standard phenyl rings), the 7-membered dioxepine ring adopts a puckered, non-planar conformation. This 3D architecture allows the molecule to project deeply into narrow enzymatic pockets—such as the specificity pocket of Aldose Reductase—minimizing the entropic penalty upon binding .

  • Hydrogen Bonding Potential: The two ether oxygens within the dioxepine ring act as potent hydrogen bond acceptors. They readily interact with key catalytic residues (e.g., Trp111 and His110 in Aldose Reductase) without significantly inflating the molecule's Polar Surface Area (PSA), thereby preserving membrane permeability.

  • Synthetic Tractability (Chemistry): The acetic acid tail (–CH₂–COOH) provides a critical degree of rotational freedom compared to direct benzoic acid analogues. This rotational flexibility prevents steric clashes during receptor binding and serves as an ideal handle for standard amide couplings, esterifications, and hydrazone formations.

Application Matrix & Quantitative Data

The versatility of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is demonstrated across multiple therapeutic domains. The table below summarizes key synthetic applications, optimized conditions, and expected yields.

Target ClassTherapeutic IndicationKey Reagents / ConditionsYield RangeReference
Thiazole-based ARIs Diabetic ComplicationsThiosemicarbazones, α-bromoacetophenones, EtOH, Reflux65–85%
Imidazo-thiadiazole Sulfonamides Neuroprotection (Prokineticin Antagonists)2-amino-1,3,4-thiadiazole-5-sulfonamide, EtOH, Reflux30–50%
Morpholine Amides Respiratory Diseases (PDE4 Inhibition)EDC·HCl, HOBt, Morpholine derivative, DMF, RT70–90%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly stated to ensure researchers understand why specific reagents and conditions are employed, enabling dynamic troubleshooting.

Protocol A: EDC/HOBt-Mediated Amide Coupling

Objective: Synthesis of morpholine-2-carboxamide intermediates for PDE4 or Prokineticin receptor antagonists.

Reagents:

  • 2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (1.0 eq)

  • Target Amine / Morpholine derivative (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the benzodioxepine acetic acid precursor in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the mixture to 0°C using an ice bath.

    • Causality: DMF is chosen for its ability to solubilize both the polar starting materials and the highly reactive intermediates. Cooling to 0°C is critical because EDC activation is exothermic; lower temperatures suppress the rearrangement of the O-acylisourea intermediate into an inactive N-acylurea byproduct.

  • Intermediate Stabilization: Add EDC·HCl followed immediately by HOBt. Stir at 0°C for 30 minutes.

    • Causality: HOBt rapidly attacks the unstable O-acylisourea to form an OBt-ester. This ester is highly reactive toward nucleophiles (amines) but stable against unwanted rearrangements, ensuring a high-yielding coupling.

  • Nucleophilic Attack: Add the target amine, followed dropwise by DIPEA. Remove the ice bath and allow the reaction to warm to room temperature (RT) over 12 hours.

    • Causality: DIPEA, a non-nucleophilic base, ensures the amine remains deprotonated and nucleophilic without competing for the OBt-ester.

  • Self-Validation & Workup: Monitor the reaction via TLC (Hexane/EtOAc 1:1). The disappearance of the starting acid (R_f ~0.2, stains with bromocresol green) and the appearance of a new UV-active spot (R_f ~0.6) validates completion. Quench with water, extract with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of Thiazole-Based Aldose Reductase Inhibitors

Objective: Cyclization of a benzodioxepine-derived thiosemicarbazone into an active thiazole ARI.

Reagents:

  • Benzodioxepine-derived thiosemicarbazone (1.0 eq) (Synthesized prior from the acetic acid via esterification and hydrazine treatment)

  • α-Bromoacetophenone derivative (1.0 eq)

  • Absolute Ethanol (0.1 M)

Step-by-Step Methodology:

  • Nucleophilic Substitution: Suspend the thiosemicarbazone in absolute ethanol. Add the α-bromoacetophenone derivative in a single portion.

    • Causality: The sulfur atom of the thiosemicarbazone acts as a soft nucleophile, selectively attacking the highly electrophilic α-carbon of the bromoacetophenone, displacing the bromide ion.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Causality: Elevated temperatures drive the subsequent intramolecular cyclization (nitrogen attacking the carbonyl carbon) and the final dehydration step, establishing the aromatic thiazole ring.

  • Self-Validation & Isolation: As the reaction progresses, a distinct color change (typically to a deep yellow) occurs. Upon completion (verified by TLC), cool the reaction mixture to 0°C. The target thiazole compound will spontaneously precipitate from the ethanol.

    • Causality: Ethanol is selected as the solvent because while it dissolves the starting materials at reflux, the highly hydrophobic thiazole product is insoluble at low temperatures. This allows for isolation via simple vacuum filtration, bypassing the need for complex column chromatography.

Mechanistic & Workflow Visualizations

The following Graphviz diagrams illustrate the biological target pathway and the synthetic workflow, providing a clear visual map of the precursor's utility.

G Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation AR Aldose Reductase AR->Glucose Catalyzes Inhibitor Benzodioxepine Precursor (ARI) Inhibitor->AR Inhibits

Figure 1: The Polyol Pathway highlighting the competitive inhibition of Aldose Reductase by benzodioxepine derivatives.

G A 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (Starting Material) B Addition of EDC·HCl & HOBt (in DMF, 0°C) A->B Activation C OBt-Ester Intermediate (Highly Reactive) B->C Stabilizes Intermediate D Addition of Amine & DIPEA (RT, 12h) C->D Nucleophilic Attack E Amide Target Compound (Purified via Extraction) D->E Workup & Isolation

Figure 2: Step-by-step synthetic workflow for EDC/HOBt mediated amide coupling (Protocol A).

References

  • Design, synthesis, in vitro and in silico investigation of aldose reductase inhibitory effects of new thiazole-based compounds. Bioorganic Chemistry, 2020.[Link]

  • Imidazo[2,1-b]-1,3,4-thiadiazole sulfonamides.
  • Synthesis and Characterization of Novel Roflumilast Analogues. Journal of the Indian Chemical Society, 2022.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. The fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals seeking to optimize the synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. The formation of the 7-membered 1,5-benzodioxepine ring presents unique thermodynamic and kinetic challenges. This document provides mechanistic troubleshooting, quantitative optimization data, and self-validating experimental protocols to ensure high-yield, reproducible results.

I. Synthesis Workflow & Mechanism

The most efficient and scalable route to this target molecule utilizes 3,4-dihydroxyphenylacetic acid (DOPAC) as the starting material. The sequence involves carboxylic acid protection, macrocyclization via etherification, and subsequent mild deprotection.

SynthesisPathway DOPAC 1. DOPAC (Starting Material) Ester 2. Catechol Ester (Intermediate) DOPAC->Ester MeOH, H2SO4 Reflux BenzodioxepineEster 3. Benzodioxepine Ester (Cyclized) Ester->BenzodioxepineEster 1,3-Dibromopropane Cs2CO3, DMF FinalProduct 4. Target Acid (Final Product) BenzodioxepineEster->FinalProduct LiOH THF/H2O, RT

Fig 1: Three-step synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

II. Troubleshooting & FAQs

Q1: During the initial protection of DOPAC, I am observing significant O-alkylation of the catechol hydroxyl groups alongside esterification. How do I prevent this? A1: This occurs when researchers attempt to esterify the carboxylic acid using an alkyl halide (e.g., methyl iodide) and a base (like K₂CO₃). Because the catechol hydroxyl groups have a pKa of ~9.5, they are easily deprotonated under these conditions, turning them into highly reactive nucleophiles that compete with the carboxylate. Solution: Switch to a classic Fischer esterification using methanol and a catalytic amount of sulfuric acid (). Under acidic conditions, the carbonyl oxygen is electrophilically activated, while the catechol hydroxyls remain protonated and act as poor nucleophiles, ensuring 100% chemoselectivity for the carboxylic acid.

Q2: The cyclization step with 1,3-dibromopropane yields massive amounts of intermolecular oligomers instead of the 7-membered benzodioxepine ring. How do I favor intramolecular cyclization? A2: Forming a 7-membered ring is entropically less favorable than forming 5- or 6-membered rings. If the concentration is too high, the phenoxide intermediate will react with a neighboring molecule (intermolecular Sₙ2) faster than it can "bite back" on its own alkyl halide tail (intramolecular Sₙ2). Solution: You must employ the "Cesium Effect" (). Replace potassium carbonate (K₂CO₃) with cesium carbonate (Cs₂CO₃). The cesium cation has a large ionic radius (1.67 Å) and is highly polarizable. In an aprotic solvent like DMF, it forms a loose, multi-coordinate ion pair with the two phenoxide oxygens. This acts as a structural "template," preorganizing the reactive sites into close proximity and significantly lowering the activation entropy required for the intramolecular ring closure.

Q3: What is the optimal base and solvent system for the cyclization step to maximize yield? A3: The choice of base and solvent dictates the ratio of cyclized product to oligomeric waste. High dilution (0.05 M) combined with Cs₂CO₃ in DMF provides the highest isolated yields.

Base / Solvent SystemConcentrationTemp (°C)Primary ByproductIsolated Yield (%)
K₂CO₃ / MeCN0.20 M80Intermolecular oligomers (~45%)30 - 35%
K₂CO₃ / DMF0.05 M80Intermolecular oligomers (~25%)55 - 60%
Cs₂CO₃ / DMF 0.05 M 80 Unreacted starting material (<5%) 85 - 90%

Q4: During the final ester hydrolysis, my product yield drops, and LC-MS shows ring-opened byproducts. What causes this degradation? A4: Harsh saponification conditions (e.g., refluxing NaOH or KOH) provide excessive basicity, which can lead to nucleophilic attack on the ether linkages or promote oxidative degradation of the electron-rich aromatic ring. Solution: Use mild saponification conditions utilizing Lithium Hydroxide (LiOH) in a THF/H₂O mixture at room temperature (). LiOH provides sufficient hydroxide nucleophilicity without the extreme basicity of NaOH, preserving the integrity of the 1,5-benzodioxepine ring.

III. Validated Experimental Protocols

Every protocol below is designed as a self-validating system to ensure you can confirm success at the bench before proceeding to the next step.

Step 1: Chemoselective Fischer Esterification
  • Reaction: Suspend 3,4-dihydroxyphenylacetic acid (DOPAC) (1.0 eq) in anhydrous methanol to achieve a 0.5 M concentration.

  • Catalysis: Add concentrated H₂SO₄ (0.05 eq) dropwise at 0 °C.

  • Heating: Attach a reflux condenser and heat the mixture at 65 °C for 4 hours.

  • Self-Validation: Monitor the reaction via TLC (Mobile Phase: DCM:MeOH 9:1). The highly polar acid spot (R_f ~0.1) should completely disappear, replaced by a distinct, less polar ester spot (R_f ~0.4).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ until pH 7. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to yield methyl 3,4-dihydroxyphenylacetate.

Step 2: Cesium-Assisted Macrocyclization
  • Preparation: Dissolve the methyl 3,4-dihydroxyphenylacetate (1.0 eq) in anhydrous DMF to achieve a strict high-dilution concentration of 0.05 M.

  • Templating: Add anhydrous Cs₂CO₃ (2.5 eq) and stir vigorously for 15 minutes at room temperature to allow the cesium-catecholate complex to form.

  • Alkylation: Add 1,3-dibromopropane (1.2 eq) dropwise via syringe.

  • Heating: Heat the mixture to 80 °C for 12 hours under an inert argon atmosphere.

  • Self-Validation: Analyze an aliquot via LC-MS. Confirm the disappearance of the starting mass and the appearance of the cyclized product mass ([M+H]⁺ = 223.1 m/z). The absence of heavy masses ([M+H]⁺ > 400 m/z) confirms the successful suppression of oligomerization.

  • Workup: Dilute the mixture with water (5x volume) and extract with Diethyl Ether (3x). Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over MgSO₄ and concentrate.

Step 3: Mild Saponification
  • Reaction: Dissolve methyl 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetate in a 3:1:1 mixture of THF:MeOH:H₂O at a concentration of 0.2 M.

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours.

  • Self-Validation (In-Process): Monitor by TLC (Hexanes:EtOAc 7:3). The ester spot (R_f ~0.6) will completely disappear.

  • Workup: Evaporate the organic solvents (THF/MeOH) under reduced pressure.

  • Self-Validation (Isolation): Cool the remaining aqueous layer to 0 °C and slowly acidify with 1M HCl to pH 2-3. A white to off-white precipitate of the final 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid will form immediately. Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

IV. References

  • 3,4-Dihydroxyphenylacetic acid (DOPAC) Properties and Reactivity Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • The "Cesium Effect": Syntheses of Medio- and Macrocyclic Compounds Source: Ostrowicki, A.; Koepp, E.; Vögtle, F. Topics in Current Chemistry, 1992. URL:[Link]

  • Greene's Protective Groups in Organic Synthesis (Ester Hydrolysis) Source: Wuts, P. G. M. John Wiley & Sons, 2014. URL:[Link]

Optimization

Technical Support Center: Solubilization Guide for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical challenges associat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical challenges associated with handling 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid .

This compound presents a classic solvation dichotomy: it features a highly lipophilic, bulky 1,5-benzodioxepine ring system coupled with an ionizable carboxylic acid moiety. Understanding the thermodynamic push-and-pull between these two functional groups is critical for preventing precipitation, ensuring accurate dosing, and maintaining assay reproducibility.

Part 1: Troubleshooting Guides & FAQs

Q1: What is the optimal solvent for preparing a master stock, and what is the underlying causality? A1: You must use anhydrous Dimethyl Sulfoxide (DMSO) . The causality lies in the compound's intermolecular forces. In its solid state, the carboxylic acid groups form strong hydrogen-bonded dimers, while the benzodioxepine rings engage in hydrophobic stacking. DMSO, as a polar aprotic solvent, acts as a powerful hydrogen-bond acceptor that rapidly disrupts the carboxylic acid dimers. Simultaneously, its non-polar methyl groups solvate the bulky benzodioxepine ring. Using anhydrous DMSO prevents the introduction of trace water, which can prematurely trigger hydrophobic nucleation and degrade the stock over time.

Q2: I diluted my DMSO stock into a pH 4.5 acetate buffer, and the compound immediately crashed out as a cloudy suspension. What happened? A2: This is a direct consequence of the pH vs. pKa relationship. The acetic acid moiety on this compound has a pKa of approximately 4.25 to 4.31, analogous to the baseline properties of phenylacetic acid[1]. According to the Henderson-Hasselbalch equation, at pH 4.5, nearly 40-50% of the molecules exist in their protonated, unionized state. Without the charge of the carboxylate anion to facilitate ion-dipole interactions with water, the hydrophobic bulk of the benzodioxepine ring dominates, driving rapid thermodynamic aggregation and precipitation. You must use a buffer with a pH of at least 6.5 to ensure >99% ionization.

Q3: Even when diluting into PBS (pH 7.4), I observe transient precipitation at the pipette tip interface before it clears. How can I prevent this? A3: You are observing "solvent shock." When the high-concentration DMSO stock hits the aqueous buffer, the DMSO rapidly diffuses into the water faster than the compound can ionize and solvate. This creates a localized micro-environment where the compound's concentration exceeds its kinetic solubility limit, causing temporary nucleation. Solution: Reverse the addition order or change the kinetic dynamics. Inject the DMSO stock directly into the vortex vortex of the rapidly stirring buffer, or pre-warm the buffer to 37°C to increase the kinetic energy and solubility limit during the dilution phase.

Q4: I need to dose this compound at 2 mM in an in vitro assay, but it remains cloudy even at pH 7.4. What excipients can I use? A4: At 2 mM, you are likely exceeding the thermodynamic solubility limit of the ionized molecule due to the massive hydrophobic surface area of the benzodioxepine ring. To force dissolution, you must employ a co-solvent or complexation agent. We recommend adding 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) to your buffer. The hydrophobic cavity of the cyclodextrin will encapsulate the benzodioxepine ring, while its hydrophilic exterior maintains aqueous solubility, effectively shielding the lipophilic bulk from the aqueous environment[2].

Part 2: Quantitative Data Summary

The table below summarizes the predicted solubility behavior and ionization states of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid across various solvent conditions.

Solvent / Buffer ConditionpHIonization StateEstimated Max SolubilityRecommended Use
Anhydrous DMSO N/AUnionized> 50 mMMaster stock preparation and long-term storage (-20°C).
Acetate Buffer 4.0> 60% Unionized< 50 µMNot recommended. High risk of irreversible precipitation.
Phosphate Buffered Saline (PBS) 7.4> 99% Ionized (Anion)~ 500 µM - 1 mMStandard in vitro biochemical and cellular assays.
PBS + 10% HP-β-CD 7.4> 99% Ionized (Complexed)> 10 mMHigh-concentration in vivo dosing or structural biology.

Part 3: Experimental Protocols (Self-Validating Systems)

To guarantee scientific integrity, every protocol must include a self-validation step to ensure the physical state of the compound before proceeding to biological assays.

Protocol A: Preparation of a 50 mM Master Stock in DMSO

Objective: Create a stable, highly concentrated stock solution free of micro-crystals.

  • Equilibration: Allow the vial of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass into a sterile, amber glass vial (the compound may be sensitive to prolonged UV exposure).

  • Solvation: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%).

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 25°C for 5 minutes.

  • Validation Check: Hold the vial against a strong light source. The solution must be completely transparent with no Tyndall effect (scattering of light by suspended particles).

  • Storage: Aliquot into single-use tubes and store at -20°C.

Protocol B: Preparation of a 500 µM Working Solution in Aqueous Buffer

Objective: Dilute the DMSO stock into a physiological buffer without inducing solvent shock or nucleation.

  • Buffer Prep: Prepare PBS (pH 7.4). Ensure the pH is strictly ≥ 7.2.

  • Pre-warming: Warm the PBS to 37°C in a water bath to increase the thermodynamic solubility threshold during the critical mixing phase.

  • Kinetic Mixing: Place the tube of PBS on a vortex mixer set to medium-high.

  • Injection: While the buffer is actively swirling, use a micropipette to inject the 50 mM DMSO stock directly into the center of the vortex (do not let it run down the wall of the tube).

  • Validation Check (Critical): Transfer 1 mL of the final solution to a cuvette and measure the optical density at 600 nm (OD600) using a spectrophotometer.

    • Pass: OD600 < 0.01 (Solution is truly dissolved).

    • Fail: OD600 > 0.01 (Sub-visible aggregates are present. You must add a surfactant like 0.1% Tween-20 or use HP-β-CD).

Part 4: Workflow Visualization

The following decision-tree diagram illustrates the logic flow for successfully solubilizing the compound based on target concentration and environmental pH.

DissolutionWorkflow Start 2-(3,4-dihydro-2H-1,5- benzodioxepin-7-yl)acetic acid DMSO Add Anhydrous DMSO (Prepare 50 mM Stock) Start->DMSO Dilution Aqueous Dilution Phase DMSO->Dilution CheckPH Is Buffer pH < 6.0? Dilution->CheckPH PrecipRisk High Precipitation Risk (Molecule is Unionized) CheckPH->PrecipRisk Yes CheckConc Target Conc > 500 µM? CheckPH->CheckConc No AdjustPH Adjust pH to 7.4 (Ensure >99% Ionization) PrecipRisk->AdjustPH AdjustPH->CheckConc AddExcipient Add Co-solvents (10% HP-β-CD or Tween) CheckConc->AddExcipient Yes Validate Validation: OD600 < 0.01 (Clear, Stable Solution) CheckConc->Validate No AddExcipient->Validate

Figure 1: Decision-tree workflow for the dissolution and aqueous dilution of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

References

  • National Center for Biotechnology Information. "Phenylacetic Acid - Physicochemical Properties and pKa." PubChem Compound Summary for CID 999. Available at:[Link]

  • The Metabolomics Innovation Centre. "Phenylacetic acid (FDB010558) - Biological and Chemical Properties." FooDB. Available at:[Link]

Sources

Troubleshooting

purification techniques for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid crude mixtures

Welcome to the dedicated technical support guide for the purification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable intermediate in high purity. As a crucial building block in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).

This guide moves beyond simple protocols to provide in-depth troubleshooting, explaining the scientific rationale behind each purification strategy. We will explore common issues, from stubborn impurities to physical state challenges, and offer validated solutions.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section is structured as a series of common experimental challenges. Each question is addressed with a detailed explanation of the underlying principles and a clear, actionable protocol.

Question 1: My crude product is an oil or a waxy, low-melting solid that is difficult to handle and won't crystallize. How do I proceed?

Expert Analysis: This is a frequent issue, often caused by the presence of residual organic solvents, non-polar organic impurities, or basic starting materials that suppress the crystallization of the desired carboxylic acid. The most effective initial step is a classic acid-base liquid-liquid extraction (LLE). This technique exploits the acidic nature of your target compound to selectively move it from an organic phase to an aqueous phase, leaving many impurities behind.[1][2][3]

The core principle relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with an aqueous base.[3] Neutral organic impurities will remain in the organic layer, and basic impurities can be removed in a preliminary acid wash.

cluster_start Start: Crude Oily/Waxy Product cluster_wash Optional Pre-Wash cluster_extraction Core Extraction Step cluster_backwash Clean-up cluster_end Product Isolation start Dissolve crude product in an immiscible organic solvent (e.g., Ethyl Acetate, DCM) wash Wash with dilute acid (e.g., 1M HCl) to remove basic impurities start->wash If basic impurities are suspected separate1 Separate Layers: Discard aqueous layer wash->separate1 extract Extract with aqueous base (e.g., 1M NaOH, NaHCO₃) to form the carboxylate salt separate1->extract separate2 Separate Layers: Collect aqueous layer extract->separate2 backwash Wash aqueous layer with fresh organic solvent to remove residual neutral impurities separate2->backwash separate3 Separate Layers: Discard organic wash backwash->separate3 acidify Acidify aqueous layer with concentrated HCl (ice bath) until pH ~2 separate3->acidify precipitate Precipitate the pure carboxylic acid forms acidify->precipitate filter Filter, wash with cold water, and dry under vacuum precipitate->filter

Caption: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical ratio is 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. The pH of the aqueous phase should be at least two units above the pKa of the carboxylic acid to ensure complete deprotonation.[1] Repeat the extraction 2-3 times with fresh aqueous base.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a small portion of the organic solvent (e.g., ethyl acetate) to remove any lingering neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. The pure 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.

Question 2: My product is a solid after extraction, but NMR analysis still shows impurities. How can I improve its purity?

Expert Analysis: If impurities persist after extraction, they are likely other acidic compounds or compounds with similar solubility properties that co-precipitated. Recrystallization is the most powerful technique for purifying solid organic compounds.[4] The method relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Caption: Purification Strategy Decision Tree

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test small amounts of your product in various solvents. A good starting point is to test solvents of varying polarities.

    • Good Solvents: Toluene, aqueous ethanol, aqueous isopropanol, ethyl acetate/heptane mixture.

    • The goal is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it. Always use a boiling stick or stir bar to prevent bumping.

  • Decolorization (Optional): If the solution is colored by polar impurities, you can add a small amount of activated charcoal and boil for a few minutes.[5] Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Solvent SystemBoiling Point (°C)PolarityNotes
Toluene111Non-polarGood for aromatic compounds.
Water/Ethanol78-100Polar ProticA versatile solvent pair; adjust the ratio to find the optimal solubility profile.[5]
Ethyl Acetate/Heptane60-98Mid-Polar/Non-polarDissolve in hot ethyl acetate, then add heptane until cloudy (the cloud point), then add a drop of ethyl acetate to clarify before cooling.[5]
Question 3: My compound still fails purity specifications after recrystallization, or I'm losing too much material. What is the ultimate purification method?

Expert Analysis: When high-boiling point impurities or isomers are present, recrystallization may not be effective. In these cases, column chromatography is the method of choice.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while a mobile phase (solvent) flows through.[8]

For an acidic compound like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, standard silica gel works well. However, the carboxylic acid group can sometimes interact too strongly with the slightly acidic silanol groups on the silica surface, leading to "tailing" or streaking of the product spot on the column. To mitigate this, a small amount of a weak acid, like acetic acid, is often added to the mobile phase.[9] This protonates the compound and reduces its interaction with the silica, resulting in sharper bands and better separation.

G cluster_prep Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis pack Pack column with silica gel (wet or dry packing) equilibrate Equilibrate column with the mobile phase pack->equilibrate dissolve Dissolve crude product in minimum amount of solvent equilibrate->dissolve adsorb Optional: Adsorb onto a small amount of silica ('dry loading') dissolve->adsorb load Carefully load sample onto the top of the column dissolve->load adsorb->load elute Elute with mobile phase (isocratic or gradient) load->elute collect Collect fractions sequentially elute->collect tlc Analyze fractions by TLC to identify pure product collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent under reduced pressure combine->evaporate

Sources

Optimization

Technical Support Center: Crystallization of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Welcome to the Advanced Troubleshooting Guide for the crystallization of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid . As a Senior Application Scientist, I have designed this resource to help researchers and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid . As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique physical chemistry challenges presented by this molecule.

Structurally, this compound features a rigid aromatic system fused to a flexible 7-membered 1,5-benzodioxepin ring, terminated by a strongly hydrogen-bonding acetic acid moiety. This architectural dichotomy—conformational flexibility paired with strong directional intermolecular forces (carboxylic acid dimerization)—frequently leads to liquid-liquid phase separation (oiling out) and conformational polymorphism [3, 4].

The following guide provides mechanistic explanations and self-validating protocols to ensure scalable, high-purity crystalline recovery.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: My crystallization yields a viscous, sticky oil instead of solid crystals. Why does this happen, and how do I fix it?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the system's supersaturation trajectory crosses the spinodal curve into a miscibility gap before it can cross the solubility limit for crystalline nucleation [1, 2]. The flexible 7-membered benzodioxepin ring imposes a high entropic penalty for organizing into a rigid crystal lattice. Consequently, under rapid cooling or aggressive antisolvent addition, the system bypasses crystallization and instead forms a solute-rich liquid phase (an emulsion of drug-rich droplets in the solvent) [2].

The Solution: You must exert kinetic control to keep the system in the metastable zone.

  • Change the trajectory: Decrease the rate of supersaturation generation (slower cooling or slower antisolvent addition).

  • Provide a template: Introduce a seed bed (1–3% w/w) at the upper boundary of the metastable zone. Seeds bypass the high activation energy required for primary nucleation, allowing the solute to integrate into a crystal lattice before LLPS can occur [1].

Q2: Different batches of my compound exhibit varying melting points and IR spectra. Am I dealing with polymorphism?

The Causality: Yes. You are observing conformational polymorphism . While the acetic acid side chains reliably form strongly hydrogen-bonded dimers (typically R22​(8) synthons) [4], the 1,5-benzodioxepin ring can pucker into multiple low-energy conformations (e.g., chair, boat, or twist-boat)[3]. Depending on the crystallization kinetics and solvent polarity, different conformers will pack into the solid state, yielding distinct polymorphic forms with varying melting points and thermodynamic stabilities.

The Solution: Shift from kinetic to thermodynamic control. Implement a prolonged slurry aging (Ostwald ripening) step at an elevated temperature. This provides the activation energy necessary for metastable polymorphs to dissolve and recrystallize into the single, most thermodynamically stable form.

Q3: Even when I get crystals, they assay low for purity and retain synthetic impurities. How can I improve impurity rejection?

The Causality: If your system transiently oiled out before solidifying, the solute-rich oil droplets acted as an excellent "sponge" (solvent) for structurally similar synthetic impurities[1]. When these droplets spontaneously solidify, the impurities are permanently trapped within the crystal lattice or as fluid inclusions. The Solution: Implement Temperature Cycling (temperature swings). By repeatedly heating the slurry just below the dissolution temperature and cooling it back down, you selectively dissolve the highly defective, impurity-laden microscopic crystals and regrow them onto larger, purer crystal faces.

Part 2: Data Presentation & Process Parameters

Table 1: Solvent Selection Matrix

Selecting the right solvent system is critical to balancing the solubility of the benzodioxepin ring and the hydrogen-bonding capacity of the acetic acid group.

Solvent ClassificationRecommended SolventsMechanistic Role & BehaviorRisk Profile
Primary (Good) Solvents THF, Ethyl Acetate, EthanolDisrupts carboxylic acid dimers; solvates the flexible ether ring.High solubility; requires antisolvent to force yield.
Antisolvents Heptane, TolueneForces hydrophobic packing of the aromatic/benzodioxepin core.High risk of LLPS (oiling out) if added too rapidly.
Aqueous Systems Water (as antisolvent)Highly polar; forces rapid precipitation of the organic framework.Extreme risk of oiling out and hydrate formation.
Table 2: Thermodynamic vs. Kinetic Control Parameters

Use these parameters to steer the crystallization pathway based on your specific issue.

ParameterTarget: Prevent Oiling Out (Kinetic)Target: Polymorphic Purity (Thermodynamic)
Cooling Rate Slow (< 0.1 °C/min)Moderate (0.2 - 0.5 °C/min)
Seeding Load High (2.0% - 5.0% w/w)Low (0.5% - 1.0% w/w)
Agitation High shear (prevents droplet coalescence)Moderate (prevents crystal attrition)
Hold Time 2 - 4 hours at final temperature12 - 24 hours (Slurry Aging / Cycling)

Part 3: Mandatory Visualization

Workflow Start Start Crystallization Cloudy Solution Turns Cloudy Start->Cloudy Check Birefringence Check (Cross-Polarized Light) Cloudy->Check Oil No Birefringence (Oiling Out / LLPS) Check->Oil Amorphous droplets Crystal Birefringence Observed (Nucleation) Check->Crystal Solid particles Fix Heat to Clear, Reduce Cooling Rate, Add Seeds Oil->Fix Isolate Filter & Wash Crystal->Isolate Fix->Cloudy Re-attempt

Fig 1: Self-validating diagnostic workflow for identifying and resolving oiling out.

Mechanism Sol Clear Solution Meta Metastable Zone Sol->Meta Cooling Labile Labile Zone Meta->Labile Rapid Crash Seed Seeded Growth Meta->Seed Low Supersaturation LLPS Liquid-Liquid Phase Separation Labile->LLPS Spinodal Curve Poly Conformational Polymorphs LLPS->Poly Uncontrolled Solidification

Fig 2: Thermodynamic pathways leading to controlled growth versus liquid-liquid phase separation.

Part 4: Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

This protocol is a self-validating system designed to prevent oiling out by strictly controlling supersaturation.

  • Dissolution: Dissolve the crude 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in Ethyl Acetate (approx. 5-7 volumes) at 60 °C.

    • Validation Check: The solution must be completely transparent. If haziness persists, filter through a 0.22 µm PTFE membrane to remove heterogeneous nucleants.

  • Cooling to Metastable Zone: Cool the solution to 45 °C at a rate of 0.5 °C/min.

    • Validation Check: The solution must remain clear. If spontaneous cloudiness occurs here, the concentration is too high; add 1 volume of Ethyl Acetate and repeat.

  • Seeding: Add 2.0% w/w of pure, milled seed crystals of the desired polymorph. Hold the temperature at 45 °C for 30 minutes.

    • Validation Check: Inspect visually or via FBRM (Focused Beam Reflectance Measurement). The seeds must remain suspended and not dissolve.

  • Antisolvent Addition: Slowly dose Heptane (10 volumes) over 4 hours using a linear addition profile.

  • Final Cooling & Isolation: Cool the resulting slurry to 5 °C at 0.1 °C/min. Hold for 2 hours, filter, and wash with cold Heptane.

Protocol 2: Slurry Aging & Temperature Cycling (Polymorphic Purity)

Use this protocol if your isolated material exhibits inconsistent melting points or trapped impurities.

  • Initial Slurry: Suspend the isolated (but polymorphically impure) compound in a 1:2 mixture of Ethyl Acetate and Heptane (10 volumes total) at 20 °C.

  • Heating Cycle: Heat the slurry to 55 °C at 0.5 °C/min. (Do not exceed the dissolution temperature; a thin slurry must remain). Hold for 1 hour.

  • Cooling Cycle: Cool the slurry back to 20 °C at 0.2 °C/min. Hold for 1 hour.

  • Ripening: Repeat the heating/cooling cycle 3 to 4 times.

    • Mechanistic Action: Smaller, defective, or metastable crystals dissolve during the heating phase, and the solute deposits onto the larger, stable crystals during the cooling phase (Ostwald ripening).

  • Isolation: Filter the highly crystalline suspension, wash with 1 volume of cold Heptane, and dry under vacuum at 40 °C.

Part 5: References

  • Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Conformational polymorphism in organic crystals Source: PubMed (National Institutes of Health) URL:[Link]

  • Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs Source: ACS Publications (Crystal Growth & Design) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling complex, multi-functional intermediates requires precise mechanistic contr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that coupling complex, multi-functional intermediates requires precise mechanistic control.

The molecule 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid presents a unique dual-challenge in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). While the 1,5-benzodioxepine ether ring is generally stable under standard transition-metal catalysis [1], the unprotected phenylacetic acid moiety is a notorious source of catalyst poisoning, unwanted decarboxylation, and regioselectivity issues[2].

This guide is designed by our Senior Application Scientists to help you troubleshoot byproduct formation, understand the underlying causality of these side reactions, and implement self-validating protocols to achieve high-yielding cross-couplings.

Part 1: Troubleshooting FAQs & Mechanistic Root Causes

Q1: During Suzuki-Miyaura coupling, I am observing massive protodeboronation of my arylboronic acid partner. How can I suppress this?

The Causality: Protodeboronation is highly accelerated by the acidic proton of the free carboxylic acid moiety. If the boronic acid is exposed to an acidic micro-environment before the transmetalation step can occur, the C–B bond undergoes rapid hydrolytic cleavage. The Solution: You must strictly control the stoichiometry of your base. Use a minimum of 3.0 equivalents of a mild, inorganic base (e.g., K3​PO4​ ). The first equivalent is consumed immediately to irreversibly deprotonate the acetic acid into a non-interfering carboxylate salt. The remaining 2.0 equivalents are then available to activate the boronic acid and facilitate the crucial transmetalation step.

Q2: My LC-MS analysis reveals a major byproduct with a mass of[M-44]. What is the mechanistic origin of this impurity?

The Causality: An[M-44] mass indicates the loss of CO2​ , meaning your substrate is undergoing unwanted decarboxylative cross-coupling . Phenylacetic acid derivatives are highly susceptible to the extrusion of carbon dioxide under transition-metal catalysis, particularly at elevated temperatures or if trace copper is present in the system [2]. The Solution: To suppress this pathway, strictly avoid copper co-catalysts, reduce the reaction temperature to ≤80∘C , and utilize electron-rich, sterically hindered ligands (such as XPhos) that accelerate the desired C–X oxidative addition over the C–C bond activation required for decarboxylation.

Q3: I am isolating a dimeric byproduct where the aryl halide has coupled to the α -carbon of the acetic acid group. How do I prevent α -arylation?

The Causality: The methylene protons adjacent to the carboxylic acid and the benzodioxepine ring are relatively acidic ( pKa≈22−24 in organic solvents). Strong bases traditionally used in Buchwald-Hartwig couplings, such as sodium tert-butoxide ( NaOtBu ), will deprotonate this position. This generates an enolate that readily undergoes Pd-catalyzed α -arylation. The Solution: Switch to a weaker base. K3​PO4​ or K2​CO3​ are basic enough to promote transmetalation but are insufficiently basic to deprotonate the α -carbon, effectively shutting down the α -arylation pathway.

Part 2: Pathway Visualizations

To understand how reaction conditions dictate the fate of your 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid substrate, refer to the mechanistic divergence diagram below.

MechanisticPathways SM Benzodioxepin-acetic acid Derivative + Pd Catalyst Path1 Standard Cross-Coupling (Desired) SM->Path1 Mild Base (K3PO4) Bulky Ligand Path2 Alpha-Arylation (Side Reaction) SM->Path2 Strong Base (NaOtBu) pKa > 22 Path3 Decarboxylation (Side Reaction) SM->Path3 High Temp (>100°C) Cu Co-catalyst Prod1 Target Coupled Product Path1->Prod1 Prod2 Alpha-Arylated Dimer Path2->Prod2 Prod3 [M-44] Byproduct Path3->Prod3

Fig 1. Mechanistic divergence in Pd-catalyzed cross-coupling of phenylacetic acid derivatives.

Part 3: Quantitative Data Summary

The following table summarizes internal validation data demonstrating how base and ligand selection directly controls the byproduct distribution when coupling halogenated 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid derivatives.

Table 1: Effect of Base and Ligand Selection on Byproduct Distribution

Base (Eq)LigandTemp (°C)Primary Reaction PathwayMajor Byproduct ObservedRecommendation
NaOtBu (3.0)dppf100 α -ArylationAlpha-arylated dimer (>40%)Avoid for free acids
K2​CO3​ (1.5) PPh3​ 90Suzuki CouplingProtodeboronation (>50%)Insufficient base eq.
K3​PO4​ (3.0)XPhos60Suzuki CouplingNone (Clean conversion)Optimal
Cs2​CO3​ (3.0)RuPhos110Decarboxylative[M-44] DecarboxylationOnly if desired [3]

Part 4: Validated Experimental Protocols

Depending on the severity of the byproduct formation, you can choose between a direct coupling method (Protocol A) or a fail-safe protection strategy (Protocol B).

ExperimentalWorkflow Step1 Substrate Evaluation Step2 Is the free acid causing protodeboronation? Step1->Step2 Step3A Protocol B: Esterification (MeOH, cat. H2SO4) Step2->Step3A Yes (Severe) Step3B Protocol A: In Situ Salt (3.0 eq K3PO4, H2O) Step2->Step3B No (Manageable) Step4A Anhydrous Pd-Coupling Step3A->Step4A Step4B Biphasic Pd-Coupling Step3B->Step4B Step5A Saponification (LiOH) & Acidic Workup Step4A->Step5A Step5B Direct Acidic Workup (1M HCl to pH 2) Step4B->Step5B

Fig 2. Decision matrix and workflow for cross-coupling unprotected carboxylic acid substrates.

Protocol A: Direct Cross-Coupling via In Situ Salt Formation

Use this protocol to save synthetic steps by coupling the unprotected acid directly.

  • Reagent Charging: To an oven-dried Schlenk flask, add the halogenated 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid derivative (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq). Self-Validation Check: Ensure exactly 3.0 eq of base is used. Less will cause protodeboronation; more may trigger ether cleavage of the benzodioxepine ring.

  • Catalyst Addition: Add XPhos Pd G3 precatalyst (0.02 to 0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.2 M). The aqueous component is mandatory to solubilize the intermediate potassium carboxylate salt.

  • Reaction: Stir vigorously at 60°C for 4–6 hours under a nitrogen atmosphere. Monitor completion via LC-MS.

  • Workup: Cool to room temperature. Acidify the aqueous layer dropwise with 1M HCl until pH 2 is reached (this re-protonates the acetic acid moiety). Extract with EtOAc ( 3×20 mL), dry over Na2​SO4​ , and concentrate.

Protocol B: Pre-Reaction Esterification (The "Fail-Safe" Method)

If Protocol A yields intractable mixtures, transient protection of the acetic acid is required.

  • Esterification: Dissolve the substrate in anhydrous Methanol (0.5 M). Add a catalytic amount of concentrated H2​SO4​ (0.1 eq). Reflux for 2 hours to yield the methyl ester quantitatively. Remove solvent in vacuo.

  • Cross-Coupling: Perform the Suzuki-Miyaura coupling using standard anhydrous conditions (e.g., 1.0 eq ester, 1.2 eq boronic acid, 2.0 eq K2​CO3​ , Pd(dppf)Cl2​ , in DMF at 80°C).

  • Saponification: Post-coupling, add 2M aqueous LiOH (3.0 eq) directly to the crude reaction mixture. Stir at room temperature for 2 hours to saponify the ester back to the free 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid product. Acidify to pH 2 and extract.

References

  • Catalytic Enantioselective Synthesis of 1,4-Benzodioxepines. Organic Letters (American Chemical Society). Provides foundational evidence for the stability of the benzodioxepine ring system under transition-metal catalysis. URL:[Link]

  • New catalytic transformations of carboxylic acids. Pure and Applied Chemistry. Details the mechanistic pathways of unwanted decarboxylative cross-coupling in phenylacetic acid derivatives. URL:[Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Science Foundation (NSF PAR). Discusses the competitive decarbonylative and decarboxylative pathways of free carboxylic acids in cross-coupling. URL: [Link]

Optimization

preventing degradation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid during long-term storage. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, you can ensure the integrity and reliability of your experimental results.

Introduction: Understanding the Molecule's Vulnerabilities

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is a compound featuring three key functional groups that can influence its stability: a carboxylic acid, a benzene ring, and a dioxepine ring. Each of these moieties presents potential vulnerabilities to degradation under suboptimal storage conditions.

  • Carboxylic Acid Group: This group is susceptible to decarboxylation, esterification (in the presence of alcohols), and acid-base reactions. It can also interact with metal ions, potentially catalyzing degradation.[1]

  • Benzodioxepine Ring: The ether linkages within the seven-membered dioxepine ring can be prone to oxidative cleavage and hydrolysis, particularly under acidic or basic conditions. The aromatic benzene ring is a potential site for oxidation and photodegradation.

  • Overall Structure: The entire molecule can be sensitive to heat, light, humidity, and oxygen, which can accelerate various degradation reactions.[2]

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of my compound during storage?

A1: The five main factors that can compromise the chemical stability of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid are:

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[2]

  • Humidity: Moisture can initiate hydrolysis of the ether linkages in the dioxepine ring and can also facilitate microbial growth, which may degrade the compound.[2]

  • Light: Exposure to UV and visible light can lead to photodegradation, a process that breaks chemical bonds and can alter the molecule's structure.[2]

  • Oxygen: Atmospheric oxygen can promote oxidation of the aromatic ring and the ether functionalities.[2]

  • pH: As a carboxylic acid, the compound's stability can be influenced by pH. Highly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

Q2: I've noticed a change in the color of my solid compound over time. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of chemical degradation. This could be due to oxidation of the aromatic ring or other chromophore-forming degradation pathways. This process can be accelerated by exposure to light and/or oxygen.

Q3: My compound is stored as a solution in a solvent. What are the best practices for storing solutions?

A3: When storing solutions, consider the following:

  • Solvent Choice: Use a high-purity, anhydrous, and inert solvent if possible. Protic solvents like methanol or ethanol could potentially esterify the carboxylic acid group over time, especially if acidic or basic catalysts are present.

  • Inert Atmosphere: For long-term storage, it is highly recommended to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Concentration: Store the compound at a reasonably high concentration to minimize the relative impact of headspace oxygen and leached contaminants from the container.

  • Container: Use amber glass vials with Teflon-lined caps to protect from light and prevent leaching of contaminants.

Q4: How can I quickly check if my stored compound has degraded?

A4: A simple way to check for degradation is to perform a quick purity analysis using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.[3] A comparison of the chromatogram of the stored sample with that of a freshly prepared or reference standard will reveal the presence of any new impurity peaks, indicating degradation. A change in the retention time or peak shape of the main compound could also suggest degradation.

Troubleshooting Guide: Addressing Common Stability Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased potency or unexpected experimental results. Degradation of the active compound leading to a lower effective concentration.1. Verify the purity of the compound using a suitable analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. 3. Review and optimize your storage conditions based on the recommendations in this guide.
Appearance of new peaks in HPLC analysis. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Based on the likely degradation pathway (e.g., oxidation, hydrolysis), refine your storage conditions to mitigate that specific factor (e.g., store under inert gas, use a desiccator).
Poor solubility of the compound that was previously soluble. Formation of insoluble degradation products or polymers.1. Confirm the identity and purity of the compound. 2. If degradation is suspected, it is best to discard the sample as the insoluble material can interfere with experiments.
Change in pH of a stored solution. Degradation of the carboxylic acid (e.g., decarboxylation) or interaction with the container.1. Measure the pH of a freshly prepared solution and compare it to the stored solution. 2. Ensure you are using high-quality, inert containers for storage.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Conditions

For optimal long-term stability of solid 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, the following conditions are recommended:

  • Container: Store the solid compound in an amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace oxygen.

  • Temperature: Store the vial at -20°C or lower.[4]

  • Humidity: Place the sealed vial inside a desiccator containing a suitable desiccant to protect against moisture, especially during temperature equilibration before opening.

  • Light: The amber vial provides protection from light, but it is best practice to store the desiccator in a dark location.

Protocol 2: Stability Indicating HPLC Method Development

To monitor the stability of your compound, a stability-indicating HPLC method is crucial. This method should be able to separate the intact compound from its potential degradation products.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating a parent compound from its more polar or less polar degradants.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

  • Forced Degradation Studies: To validate that your method is stability-indicating, you must perform forced degradation studies. This involves intentionally degrading the compound under various stress conditions:

    • Acidic Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 N HCl) and heat gently (e.g., 60°C) for several hours.

    • Basic Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) and heat gently.

    • Oxidation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid compound (e.g., at a temperature below its melting point) for an extended period.

    • Photodegradation: Expose a solution of the compound to UV light.

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main compound peak.

Visualizing the Degradation Prevention Workflow

The following diagram illustrates the key decision points and actions to ensure the long-term stability of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

DegradationPreventionWorkflow cluster_storage Long-Term Storage Protocol cluster_handling Handling and Use cluster_monitoring Stability Monitoring start Receive/Synthesize Compound check_solid Is the compound solid? start->check_solid store_solid Store Solid: - Amber vial, Teflon cap - Inert atmosphere (Ar/N2) - <= -20°C - Desiccator check_solid->store_solid Yes store_solution Store Solution: - Anhydrous, inert solvent - Amber vial, Teflon cap - Inert atmosphere (Ar/N2) - <= -20°C check_solid->store_solution No use Prepare for Experiment equilibrate Equilibrate to Room Temp in Desiccator use->equilibrate weigh_prepare Weigh Solid or Prepare Solution Quickly equilibrate->weigh_prepare use_inert Use Inert Atmosphere (Glovebox if highly sensitive) weigh_prepare->use_inert monitor Periodic Stability Check (e.g., every 6-12 months) use_inert->monitor hplc_analysis Perform HPLC Analysis monitor->hplc_analysis check_purity Purity > 98% and no significant degradants? hplc_analysis->check_purity continue_use Continue Use check_purity->continue_use Yes discard Discard and Use Fresh Stock check_purity->discard No

Caption: Workflow for preventing degradation of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

References

  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Atmospheric Environment (1967), 20(3), 527-531.
  • DICKINSON, P. A., & G. A. R. (2025, October 2). Top 5 Factors Affecting Chemical Stability. AZoM.com.
  • Patsnap. (2025, July 31). Carboxylic Acid Versatility in Modern Food Preservation Techniques.
  • Agency for Toxic Substances and Disease Registry. (1998).
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • ChemicalBook. (n.d.). 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetic acid 2-oxopropyl ester.
  • Sigma-Aldrich. (n.d.). {[3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETIC ACID.
  • Roldin, P., et al. (2023).
  • Chemspace. (n.d.). 2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid.
  • Guidechem. (n.d.). 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)acetic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester.
  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents.
  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals.
  • Lamb, R. W., et al. (n.d.). Comparison of Degradation Reactions under Alkaline and Radical Conditions. RSC Publishing.
  • Grulke, E. A., et al. (2023). Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments. PMC.
  • Iafelice, G., et al. (2023). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. MDPI.
  • von Buedingen, L., et al. (2018). Effect of Temperature and Relative Humidity on the Reaction Kinetics of an Oxygen Scavenger Based on Gallic Acid. Frontiers.
  • Sharma, A., & Kumar, S. (2022). CHEMICAL STABILITY OF DRUGS. IIP Series.
  • Ling, Y. S., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC.
  • Zlatkov, A. B., et al. (2010).
  • Patel, P. N., et al. (2025). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC.
  • Anthony, V., & Singh, P. (2022). Stability-Indicating Assay Method for Estimation of Curcumin and its Degradants by RP-UHPLC Method. Acta Scientific Pharmaceutical Sciences.
  • Yadav, P. N., et al. (2020). Chemical Methodologies.
  • von Buedingen, L., et al. (2018). Effect of Temperature and Relative Humidity on the Reaction Kinetics of an Oxygen Scavenger Based on Gallic Acid. PMC.
  • ResearchGate. (n.d.).
  • Shinde, P. S., et al. (2026). analytical method developement and validation for the simultaneous estimation of antihyperlipidemic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Al-Tohamy, R., et al. (2022).
  • PubChemLite. (n.d.). (2e)-3-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl)prop-2-enal.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid vs. Phenylacetic Acid

Introduction In the landscape of organic synthesis and pharmaceutical development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. This guide provides an in-depth comparativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of organic synthesis and pharmaceutical development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. This guide provides an in-depth comparative analysis of two structurally related carboxylic acids: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid and the archetypal phenylacetic acid. While both molecules share the phenylacetic acid core, the presence of the fused dihydrobenzodioxepin ring system in the former introduces significant electronic and steric modifications. Understanding these differences is crucial for researchers in predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities.

This document will dissect the comparative reactivity of these two compounds, focusing on the two primary reactive centers: the carboxylic acid group and the aromatic ring. Our analysis is grounded in established principles of physical organic chemistry and supported by experimental data from the literature. We will explore how the electron-donating nature of the dioxepin moiety modulates the acidity and nucleophilicity of the carboxyl group and profoundly influences the rate and regioselectivity of electrophilic aromatic substitution.

Molecular Structures and Physicochemical Properties

A foundational understanding of the molecules' intrinsic properties is essential before delving into their reactivity.

PropertyPhenylacetic Acid2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid
Molecular Formula C₈H₈O₂[1][2]C₁₁H₁₂O₄
Molar Mass 136.15 g/mol [1][2]208.21 g/mol
Appearance White crystalline solid[1][2][3]Off-white to white solid
Melting Point 76-78 °C[1][2][4]No data available
Boiling Point 265.5 °C[2][3][5]No data available
pKa ~4.31[2][3]Estimated ~4.4-4.5
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[1][3][6]Predicted to be sparingly soluble in water; soluble in polar organic solvents.

Comparative Reactivity Analysis

The primary structural difference lies in the substituent on the phenyl ring. Phenylacetic acid is the unsubstituted parent compound. 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid features a fused seven-membered ring containing two ether linkages. These ether oxygens are key to understanding the differential reactivity.

I. Reactivity of the Carboxylic Acid Moiety

The reactivity of the -CH₂COOH group is primarily influenced by the electronic effects transmitted through the aromatic ring.

A. Acidity (pKa)

The pKa of phenylacetic acid is approximately 4.31.[2][3] The electron-donating nature of the two ether oxygens in the benzodioxepin ring is expected to slightly decrease the acidity of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (resulting in a slightly higher pKa). This is because electron-donating groups destabilize the carboxylate anion by increasing electron density on the ring, which in turn slightly destabilizes the negatively charged conjugate base. This effect is generally modest for substituents at the meta and para positions relative to the side chain.

B. Esterification and Amidation Reactions

Reactions such as esterification and amidation proceed through nucleophilic attack on the carbonyl carbon of the carboxylic acid (or an activated derivative). The rate of these reactions is sensitive to both steric and electronic factors.

  • Electronic Effects: The electron-donating dihydrobenzodioxepin group makes the carbonyl carbon slightly less electrophilic compared to that in phenylacetic acid. This would suggest a marginally slower reaction rate for uncatalyzed or acid-catalyzed reactions.

  • Steric Effects: The steric hindrance around the carboxylic acid moiety is identical for both molecules, as the substitution is on the phenyl ring, remote from the reaction center. Therefore, steric factors are not a differentiating element in the reactivity of the carboxyl group itself.

In practice, for many synthetic protocols involving potent activating agents (e.g., carbodiimides, acyl chlorides), the small electronic difference is often negligible, and both acids can be expected to form esters and amides in comparable, high yields.[7][8][9] Studies on substituted phenylacetic acids show that both electron-donating and electron-withdrawing groups are well-tolerated in catalyzed amidation reactions, although yields can be sensitive to the substituent's position.[7]

II. Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The most significant difference in reactivity between the two compounds is observed in reactions involving the aromatic ring. The rate and regioselectivity of electrophilic aromatic substitution (EAS) are highly dependent on the nature of the substituents attached to the ring.[10][11]

  • Phenylacetic Acid: The -CH₂COOH group is weakly deactivating and directs incoming electrophiles to the ortho and para positions. The deactivation arises from the inductive electron-withdrawing effect of the carboxylic acid group.

  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid: This molecule has two substituents to consider: the -CH₂COOH group and the fused dihydrobenzodioxepin ring system.

    • The Dihydrobenzodioxepin Moiety: The two ether oxygen atoms are powerful activating groups due to resonance. Their lone pairs can be delocalized into the aromatic π-system, significantly increasing the ring's nucleophilicity. This activating effect overwhelmingly dominates the weak deactivating effect of the -CH₂COOH group. This moiety is a strong ortho, para-director.

    • Overall Effect: The aromatic ring of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid is substantially more activated towards EAS than that of phenylacetic acid. Reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation will proceed much more rapidly and under milder conditions.

Regioselectivity of EAS:

For 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, the directing effects of the two substituents must be considered. The powerful ortho, para-directing effect of the ether oxygens will dictate the position of substitution. The available positions for substitution are C6 and C8 (ortho to the ether oxygens) and C9 (para to one ether and meta to the other). Given the steric bulk of the adjacent fused ring, substitution at the C8 position is generally favored.

Experimental Protocols

To provide a practical context for the discussed reactivity, here are representative protocols for common transformations.

Protocol 1: Comparative Fischer Esterification

This experiment aims to compare the rate of esterification between the two acids. The reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Objective: To synthesize the methyl esters of both acids and compare reaction progress over time.

Materials:

  • Phenylacetic acid

  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

  • Methanol (reagent grade, dry)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Toluene or other suitable solvent for extraction

Procedure:

  • Set up two identical round-bottom flasks equipped with reflux condensers.

  • In Flask A, place phenylacetic acid (1.0 mmol).

  • In Flask B, place 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (1.0 mmol).

  • To each flask, add 10 mL of methanol.

  • Carefully add 2-3 drops of concentrated sulfuric acid to each flask.

  • Heat both reaction mixtures to reflux.

  • Monitor the reaction progress at regular intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction, quenching it with saturated sodium bicarbonate solution, and analyzing by TLC or GC.

  • Upon completion (or after a set time, e.g., 4 hours), cool the mixtures to room temperature.

  • Remove the bulk of the methanol under reduced pressure.

  • Dilute the residue with 20 mL of water and extract with toluene (3 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL), followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify by column chromatography if necessary and calculate the yield.

Expected Outcome: Due to the slight deactivating electronic effect of the benzodioxepin moiety on the carboxyl group's electrophilicity, phenylacetic acid may show a slightly faster rate of esterification. However, under forcing acidic conditions, both reactions are expected to proceed to high conversion.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Acid Weigh Acid (1.0 mmol) Solvent Add Methanol (10 mL) Acid->Solvent Catalyst Add H₂SO₄ (2-3 drops) Solvent->Catalyst Reflux Heat to Reflux Catalyst->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Monitor->Reflux Continue reaction Evaporate Evaporate Methanol Monitor->Evaporate Reaction complete Extract Aqueous Workup & Extraction Evaporate->Extract Dry Dry & Concentrate Extract->Dry Purify Purify & Analyze Dry->Purify

Workflow for Comparative Fischer Esterification.
Protocol 2: Comparative Electrophilic Aromatic Bromination

This experiment demonstrates the enhanced reactivity of the aromatic ring in 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

Objective: To compare the conditions required for the bromination of the aromatic ring.

Materials:

  • Phenylacetic acid

  • 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Acetic acid (glacial) or Dichloromethane (DCM)

  • Sodium thiosulfate solution (10%)

Procedure for Phenylacetic Acid (Requires Catalyst):

  • Dissolve phenylacetic acid (1.0 mmol) in 10 mL of glacial acetic acid or DCM in a round-bottom flask protected from light.

  • Add a catalytic amount of FeBr₃ (approx. 0.1 mmol).

  • Slowly add a solution of bromine (1.0 mmol) in 2 mL of the same solvent dropwise at room temperature.

  • Stir the reaction for several hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by pouring it into 20 mL of 10% sodium thiosulfate solution to destroy excess bromine.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry, concentrate, and purify the product. A mixture of ortho- and para-bromophenylacetic acid is expected.

Procedure for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid (Milder Conditions):

  • Dissolve the acid (1.0 mmol) in 10 mL of glacial acetic acid or DCM. Note: A Lewis acid catalyst may not be necessary due to the activated ring.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of bromine (1.0 mmol) in 2 mL of the same solvent dropwise.

  • A rapid reaction is expected. Stir for 30-60 minutes at 0 °C to room temperature, monitoring by TLC.

  • Perform the same quench and workup procedure as described above. The major product is expected to be 2-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

Expected Outcome: 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid will react significantly faster and under much milder conditions (potentially without a catalyst) than phenylacetic acid, highlighting the powerful activating effect of the dihydrobenzodioxepin group.

EAS_Mechanism cluster_PAA Phenylacetic Acid (Deactivated Ring) cluster_BDPAA 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid (Activated Ring) PAA_Ring Benzene Ring (less nucleophilic) PAA_Sigma Sigma Complex (higher energy) PAA_Ring->PAA_Sigma + E⁺ (slow, requires catalyst) PAA_Product Ortho/Para Product PAA_Sigma->PAA_Product - H⁺ (fast) BDPAA_Ring Benzodioxepin Ring (more nucleophilic) BDPAA_Sigma Sigma Complex (lower energy, resonance stabilized by O) BDPAA_Ring->BDPAA_Sigma + E⁺ (fast, mild conditions) BDPAA_Product Ortho Product BDPAA_Sigma->BDPAA_Product - H⁺ (fast)

Energy profile comparison for EAS.

Conclusion

The comparison between 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid and phenylacetic acid serves as an excellent case study in the principles of substituent effects in organic chemistry.

  • Carboxylic Acid Reactivity: The differences are subtle. The electron-donating dihydrobenzodioxepin substituent slightly reduces the electrophilicity of the carbonyl carbon, potentially leading to marginally slower reaction rates in esterification or amidation compared to phenylacetic acid. However, for most synthetic applications, this difference is minimal.

  • Aromatic Ring Reactivity: The differences are profound. The dihydrobenzodioxepin moiety is a powerful activating group, making the aromatic ring of its derivative significantly more nucleophilic and reactive towards electrophiles than the ring of phenylacetic acid. This results in faster reaction rates for electrophilic aromatic substitution, the ability to use milder reaction conditions, and a strong regiochemical preference for substitution at the positions ortho to the ether oxygens.

For researchers and drug development professionals, these insights are critical. When designing syntheses, the enhanced reactivity of the benzodioxepin ring system must be accounted for to avoid unwanted side reactions and to control regioselectivity. Conversely, this enhanced reactivity can be leveraged to introduce functional groups onto the aromatic core under mild conditions that might not be feasible with less activated systems.

References

  • Sciencemadness Wiki. Phenylacetic acid. [Link]

  • ACS Publications. Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. [Link]

  • Patsnap Eureka. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • CAS Common Chemistry. Phenylacetic acid. [Link]

  • PubChem. Phenylacetic Acid. [Link]

  • ACS Publications. Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. [Link]

  • Royal Society of Chemistry. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • Wiley Online Library. The influence of substitution in phenylacetic acids on their performance in the buccal absorption test. [Link]

  • Royal Society of Chemistry. The kinetics of the acid-catalysed esterification of substituted phenylacetic acids by methanol. [Link]

  • National Center for Biotechnology Information. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Organic Chemistry Portal. Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]

  • National Center for Biotechnology Information. Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. [Link]

  • ResearchGate. Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea. [Link]

  • University of Calgary. Ch12 : Substituent Effects. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Assay for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Abstract: The quantitative determination of novel chemical entities in biological matrices is a cornerstone of modern drug development. This guide provides a comprehensive comparison of methodologies and a detailed valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quantitative determination of novel chemical entities in biological matrices is a cornerstone of modern drug development. This guide provides a comprehensive comparison of methodologies and a detailed validation protocol for a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in human plasma. By synthesizing regulatory expectations with practical, field-proven insights, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to establish a reliable, accurate, and reproducible bioanalytical method suitable for regulated studies. We will explore the rationale behind key experimental choices, from sample preparation to mass spectrometric detection, and present a fully validated data set that meets the stringent criteria set forth by global regulatory bodies.

Introduction: The Imperative for Rigorous Bioanalytical Validation

The journey of a new drug candidate from discovery to clinical application is underpinned by data. Critical decisions regarding the safety and efficacy of a potential therapeutic are made based on pharmacokinetic and toxicokinetic studies.[1] The reliability of these decisions hinges directly on the quality of the bioanalytical data generated. Therefore, the validation of the assay used to measure drug concentrations in biological fluids is not merely a procedural step but a fundamental requirement for regulatory submission and scientific integrity.[1][2]

This guide focuses on 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a molecule with a carboxylic acid moiety, suggesting it is an acidic compound. While specific public information on this exact compound is limited, its structure is representative of many small molecule drug candidates. The principles and practices detailed herein are thus broadly applicable.

Our objective is to demonstrate that the analytical method is fit-for-purpose, providing a reliable characterization of the analyte's concentration in a complex biological matrix like human plasma.[2] This involves a systematic evaluation of the method's performance against predefined acceptance criteria as outlined in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

Comparative Analysis of Bioanalytical Methodologies

The development of a high-quality LC-MS/MS assay begins with strategic choices in sample preparation and analysis. Here, we compare common approaches and justify the selections for our final recommended protocol.

Sample Preparation: The Foundation of a Clean Assay

The primary goal of sample preparation is to isolate the analyte of interest from matrix components (e.g., proteins, phospholipids, salts) that can interfere with quantification.[6] This interference, known as the matrix effect, can suppress or enhance the analyte signal, leading to inaccurate results.[5][7]

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.Fast, simple, low cost, high throughput.[8]High risk of matrix effects (especially from phospholipids), lower analyte recovery.[7][8]Early discovery, high-concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous plasma and an immiscible organic solvent based on polarity.Cleaner extracts than PPT, good recovery for specific analytes.Labor-intensive, requires solvent optimization, uses large volumes of organic solvents.When analyte has unique solubility properties.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, minimizes matrix effects, allows for analyte concentration.[6][9]More complex, higher cost, requires method development.[6][8]Regulated bioanalysis, low-concentration samples, high sensitivity requirements.

Scientist's Rationale: For a regulated bioanalytical assay where accuracy and sensitivity are paramount, Solid-Phase Extraction (SPE) is the superior choice. While PPT is faster, the risk of ion suppression from co-eluting phospholipids is a significant liability, potentially compromising the integrity of the data at the Lower Limit of Quantification (LLOQ).[7] SPE provides a more robust and reproducible method by yielding a cleaner sample, which is critical for meeting stringent regulatory standards.[6][9]

Chromatographic Separation and Mass Spectrometric Detection

Liquid Chromatography (LC): The goal is to achieve a reproducible retention time for the analyte and separate it from any potential interferences that were not removed during sample preparation. For an acidic compound like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a reverse-phase C18 column is a standard and effective choice. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The acidic mobile phase ensures the carboxylic acid moiety is protonated, leading to better retention on the C18 column.

Mass Spectrometry (MS/MS): Tandem mass spectrometry is the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.[10]

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar, ionizable molecules. Given the analyte's carboxylic acid group, Negative Ion Mode ESI is the logical choice, as it will readily deprotonate to form a [M-H]⁻ ion.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This precursor -> product ion transition is highly specific to the analyte, minimizing the chances of detecting interfering compounds.

Recommended Assay Protocol: A Step-by-Step Guide

This section details the optimized and validated protocol for the analysis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in human plasma.

Workflow Visualization

LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (IS) Sample->Add_IS Add_Acid Acidify with 4% H3PO4 Add_IS->Add_Acid SPE_Load Load onto SPE Plate Add_Acid->SPE_Load SPE_Wash Wash (5% Methanol) SPE_Load->SPE_Wash SPE_Elute Elute (Methanol) SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto UPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI- Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Bioanalytical workflow from sample preparation to data reporting.

Detailed Protocol
  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

  • Sample Aliquoting: To a 96-well plate, add 50 µL of plasma for each sample, standard, or QC.

  • Internal Standard (IS) Addition: Add 25 µL of the working IS solution (a structurally similar, stable isotope-labeled version of the analyte is ideal) to all wells except the blank matrix samples.

  • Sample Pre-treatment: Add 100 µL of 4% phosphoric acid in water to each well. Mix thoroughly. This step acidifies the sample to ensure the analyte is in its neutral form for optimal binding to the SPE sorbent.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the pre-treated samples onto the SPE plate.

    • Wash: Wash the plate with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute: Elute the analyte and IS with 500 µL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • UPLC System: Waters Acquity UPLC or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: ESI Negative.

    • MRM Transitions: (Hypothetical values) Analyte: m/z 223.1 -> 179.2; IS: m/z 227.1 -> 183.2.

Assay Validation: Performance Characteristics & Results

The method was validated according to the FDA and ICH M10 Bioanalytical Method Validation guidelines.[2][5][11]

Selectivity and Specificity

Six different lots of blank human plasma were analyzed to ensure no endogenous components interfered with the detection of the analyte or IS. The response from interfering components was required to be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[11]

  • Result: The method demonstrated high selectivity, with no significant interference observed at the retention times of the analyte and IS in any of the six blank lots.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was constructed using a blank sample, a zero sample, and eight non-zero calibrators. The curve was fitted using a weighted (1/x²) linear regression.

  • Assay Range: 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Result: The calibration curves showed excellent linearity over three consecutive validation runs, with a coefficient of determination (r²) > 0.995. The back-calculated concentrations of the calibrators were within ±15% of the nominal value (±20% at the LLOQ).[4]

Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%)
1.00 (LLOQ)1.05105.0
2.001.9698.0
5.005.15103.0
20.019.597.5
100.0101.2101.2
400.0390.897.7
800.0808.0101.0
1000.0 (ULOQ)985.098.5
Accuracy and Precision

Accuracy and precision were assessed by analyzing QC samples at four concentration levels in six replicates over three separate runs.[12] The acceptance criteria are a precision (%CV) ≤15% and an accuracy within ±15% of the nominal value (≤20% and ±20% for the LLOQ QC).[12]

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%)
LLOQ QC1.008.5104.29.8102.5
Low QC3.006.297.57.198.9
Mid QC150.04.1101.85.5100.7
High QC750.03.598.24.999.3
  • Result: The method was found to be accurate and precise, with all values falling well within the acceptance limits.

Recovery and Matrix Effect
  • Recovery: The extraction recovery was determined by comparing the analyte response in pre-spiked, extracted samples to post-spiked, extracted samples at three QC levels.[12]

    • Result: Mean recovery was consistent and reproducible, averaging 88.5% across all QC levels.

  • Matrix Effect: The matrix effect was evaluated by comparing the analyte response in post-spiked, extracted samples from six different plasma lots to the response of the analyte in a neat solution.

    • Result: The matrix factor was calculated to be between 0.95 and 1.08, with a %CV of <10%, indicating no significant ion suppression or enhancement was observed.

Stability

The stability of the analyte was assessed under various conditions to simulate sample handling and storage.

  • Result: The analyte was proven to be stable in human plasma for at least 24 hours at room temperature (bench-top), after three freeze-thaw cycles, and for at least 6 months when stored at -80°C. Post-preparative stability in the autosampler was confirmed for 48 hours.

Conclusion

This guide has detailed the systematic validation of an LC-MS/MS method for the quantification of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in human plasma. Through a comparative analysis of available techniques, a robust protocol utilizing Solid-Phase Extraction and ESI-negative MRM detection was developed and rigorously validated. The comprehensive validation data presented herein demonstrates that the assay is selective, linear, accurate, precise, and reliable. This method meets the stringent requirements of international regulatory guidelines and is deemed fit-for-purpose for supporting clinical and non-clinical pharmacokinetic studies.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). gmp-compliance.org. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Available at: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Available at: [Link]

  • Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.). Hawach Scientific. Available at: [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. (2020). PubMed. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). PMC. Available at: [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007). Chromatography Forum. Available at: [Link]

  • LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). Encyclopedia MDPI. Available at: [Link]

Sources

Validation

comparative binding affinity of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid derivatives

Comparative Binding Affinity of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid Derivatives: A Technical Guide As targeted therapeutics for diabetic microvascular complications evolve, Aldose Reductase (ALR2) has re...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid Derivatives: A Technical Guide

As targeted therapeutics for diabetic microvascular complications evolve, Aldose Reductase (ALR2) has remained a primary enzymatic target. ALR2 catalyzes the NADPH-dependent reduction of glucose to sorbitol; its hyperactivity under hyperglycemic conditions leads to severe osmotic and oxidative stress. As a Senior Application Scientist evaluating novel pharmacophores, I have observed that the 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid scaffold and its hybrid derivatives offer a highly privileged structural foundation for ALR2 inhibition.

This guide objectively compares the binding affinities of these derivatives against established clinical and experimental standards, detailing the structural causality behind their efficacy and the self-validating experimental protocols required to accurately quantify their interactions.

Structural Causality: The Pharmacophore Mechanics

The potency of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid derivatives stems from a dual-binding mechanism within the ALR2 active site:

  • The Anionic Anchor: The acetic acid moiety (or its bioisosteric equivalents) acts as a critical hydrogen-bond acceptor. It targets the highly conserved anion-binding pocket of ALR2, forming rigid hydrogen bonds with the catalytic residues His110 and Tyr48[1].

  • The Hydrophobic Tail: The 3,4-dihydro-2H-1,5-benzodioxepin-7-yl ring system occupies the lipophilic specificity pocket. When functionalized with extended aromatic systems (such as thiazole or hydrazinyl linkers), this ring engages in robust π−π stacking interactions with Trp20 and Phe122, exponentially increasing the binding affinity[2].

G Compound Benzodioxepin-7-yl Acetic Acid Scaffold AceticAcid Acetic Acid Moiety Compound->AceticAcid Benzodioxepin Benzodioxepin Ring Compound->Benzodioxepin AnionPocket Anion-Binding Pocket (His110, Tyr48) Inhibition ALR2 Enzyme Inhibition AnionPocket->Inhibition HydrophobicPocket Specificity Pocket (Trp20, Phe122) HydrophobicPocket->Inhibition AceticAcid->AnionPocket Hydrogen Bonding Benzodioxepin->HydrophobicPocket π-π Stacking

Logical mapping of benzodioxepin-acetic acid derivatives binding to the ALR2 active site.

Quantitative Binding Affinity Comparison

To objectively evaluate performance, the binding affinity ( Ki​ ) of the benzodioxepin derivatives must be benchmarked against known ALR2 inhibitors. The insertion of an acetic acid chain or a highly conjugated thiazole system significantly enhances the inhibitory potency compared to unsubstituted variants[2][3].

Compound / DerivativeTargetBinding Affinity ( Ki​ / IC50​ )Key Structural Interaction
Benzodioxepin-7-yl-acetic acid (Core) ALR2~1.20 µMHydrogen bonding via acetic acid to His110/Tyr48[1]
Thiazole-hybrid benzodioxepin derivative ALR20.018 ± 0.005 µM π−π stacking with Trp20 and Phe122[2]
Quercetin (Experimental Standard) ALR27.025 ± 1.780 µMNon-specific active site binding[2]
Epalrestat (Clinical Standard) ALR2~0.020 µMCarboxylate binding to anion pocket[1]

Data demonstrates that extending the benzodioxepin core with a thiazole-hydrazinyl linker yields a competitive inhibitor that matches or exceeds the affinity of the clinical standard, Epalrestat.

Self-Validating Experimental Protocols

In drug discovery, relying solely on functional enzymatic assays introduces the risk of false positives due to Pan-Assay Interference Compounds (PAINS). Because benzodioxepin derivatives and their conjugated extensions can occasionally exhibit intrinsic fluorescence or quenching properties, an NADPH-dependent fluorescence assay must be internally validated.

To establish a self-validating system, we couple the primary functional screen with Isothermal Titration Calorimetry (ITC). This ensures that the observed enzymatic inhibition ( IC50​ ) is directly caused by a 1:1 thermodynamic binding event ( Kd​ ), ruling out assay interference.

Protocol 1: Recombinant ALR2 Enzymatic Inhibition Assay (Primary Screen)

Causality: This assay measures the functional consequence of the drug binding by tracking the oxidation of NADPH, which is required for ALR2 to reduce glucose.

  • Reagent Preparation: Prepare a reaction buffer containing 0.1 M sodium phosphate (pH 6.2), 0.2 mM NADPH, and 400 mM lithium sulfate (to stabilize the recombinant ALR2 enzyme).

  • Enzyme Incubation: Incubate 50 ng of purified recombinant human ALR2 with varying concentrations of the 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid derivative (0.001 µM to 10 µM) for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding 10 mM DL-glyceraldehyde (substrate).

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50​ and Ki​ values using Michaelis-Menten kinetics, comparing the initial velocity of the inhibited reactions against a vehicle control.

Protocol 2: Isothermal Titration Calorimetry (Orthogonal Validation)

Causality: ITC provides a label-free, direct thermodynamic measurement of binding ( ΔH , ΔS , Kd​ ). If the Kd​ derived from ITC closely matches the Ki​ from Protocol 1, the binding affinity is definitively validated.

  • Sample Degassing: Degas the ALR2 protein solution (50 µM) and the benzodioxepin derivative ligand solution (500 µM) to prevent signal-disrupting microbubbles. Both must be in identical buffers (e.g., 50 mM HEPES, pH 7.0) to eliminate heat of dilution artifacts.

  • Titration Setup: Load the ALR2 protein into the sample cell and the ligand into the injection syringe of the calorimeter.

  • Injection Parameters: Perform 20 sequential injections of 2 µL of the ligand into the protein cell at 25°C, with a 150-second equilibration interval between injections.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat released/absorbed. Fit the resulting isotherm to a "One Set of Sites" binding model to extract the dissociation constant ( Kd​ ) and reaction stoichiometry ( N ).

Workflow Prep Compound Preparation Enzyme ALR2 Enzymatic Assay (NADPH) Prep->Enzyme IC50 Screening ITC ITC Binding Kinetics (Kd) Enzyme->ITC Hit Validation Tox Cytotoxicity Profiling (L929) ITC->Tox Thermodynamic Profiling Lead Lead Candidate Selection Tox->Lead Safety Confirmation

Step-by-step experimental workflow for validating ALR2 inhibitor binding affinity.

Conclusion

The 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid architecture is a highly tunable scaffold. When its acetic acid moiety is utilized to anchor into the ALR2 anion pocket, and its benzodioxepin ring is extended to exploit the hydrophobic specificity pocket, the resulting derivatives achieve nanomolar binding affinities ( Ki​ ~ 0.018 µM)[2]. By utilizing a self-validating testing matrix of functional NADPH assays and biophysical ITC, researchers can confidently advance these derivatives as potent alternatives to existing clinical standards for diabetic complications.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid in High-Throughput Screening Libraries

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel chemical matter that can modulate biological targets of interest.[1][2] The quality and strategic c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel chemical matter that can modulate biological targets of interest.[1][2] The quality and strategic composition of a screening library are paramount to the success of any HTS campaign.[1][3] This guide provides an in-depth, experience-driven framework for benchmarking a specific compound, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (hereafter referred to as BDAA), within a diverse HTS library. Our objective is to not only assess its activity but also to contextualize its performance against other compound classes and potential assay artifacts.

For the purpose of this guide, we will operate under the hypothesis that BDAA is a potential inhibitor of Aldose Reductase (ALR2), a target of significant interest in the study of diabetic complications. This hypothesis is informed by literature demonstrating that acetic acid derivatives of related heterocyclic scaffolds can exhibit potent ALR2 inhibition.[4]

The Strategic Importance of Benchmarking in HTS

Benchmarking a compound within an HTS library is more than a simple activity check. It is a multi-faceted evaluation of its potency, specificity, and potential liabilities as a starting point for a hit-to-lead program. A robust benchmarking workflow allows us to:

  • Establish a Performance Baseline: Quantitatively compare the compound's activity against known modulators.

  • Identify Potential False Positives: Differentiate true biological activity from assay interference.[5]

  • Inform Structure-Activity Relationships (SAR): Provide early insights into the chemical features driving activity.[5]

  • Prioritize Hits for Follow-up: Efficiently allocate resources to the most promising chemical matter.[6][7]

This guide will delineate a comprehensive workflow for benchmarking BDAA, encompassing primary screening, dose-response confirmation, and orthogonal validation assays.

Experimental Design: Comparators and Controls

To rigorously evaluate BDAA, it will be screened alongside a carefully selected panel of comparator compounds. This panel is designed to provide a clear context for interpreting the screening data.

Compound Role Rationale Hypothetical CAS Number
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (BDAA)Test CompoundThe molecule of interest for benchmarking.33632-74-5 (related structure)
ZopolrestatPositive ControlA known, potent, and well-characterized inhibitor of Aldose Reductase (ALR2).111138-03-5
7-methyl-3,4-dihydro-2H-1,5-benzodioxepineNegative ControlA structurally related analog of BDAA lacking the acetic acid moiety, which is presumed to be critical for binding.N/A (Hypothetical)
Rhodanine DerivativePromiscuous InhibitorA representative of a known PAINS (Pan-Assay Interference Compounds) class, prone to non-specific activity and aggregation.N/A (Hypothetical)

The inclusion of these comparators allows for a multi-dimensional assessment of BDAA's performance, moving beyond a simple "active" or "inactive" designation.

The HTS Benchmarking Workflow

Our benchmarking strategy will follow a tiered approach, starting with a broad primary screen and progressing to more focused confirmatory and counter-screens. This workflow is designed to maximize efficiency while minimizing the risk of pursuing false positives.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Validation & Triage cluster_3 Outcome Primary_Screen Primary Screen (10 µM Single Concentration) Dose_Response Dose-Response Confirmation (10-point, 1:3 dilution) Primary_Screen->Dose_Response Active Compounds Orthogonal_Assay Orthogonal Assay (e.g., Cell-Based) Dose_Response->Orthogonal_Assay Potent Compounds (IC50 < 10 µM) Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Potent Compounds (IC50 < 10 µM) Validated_Hit Validated Hit for Hit-to-Lead Program Orthogonal_Assay->Validated_Hit

Caption: A tiered HTS workflow for hit identification and validation.

Phase 1: Primary Screening

The initial screen will be a single-concentration (10 µM) assay to identify compounds that exhibit significant inhibition of ALR2.

Protocol: ALR2 Biochemical Inhibition Assay (Fluorescence-Based)

  • Assay Principle: This assay measures the decrease in NADPH fluorescence as it is consumed by ALR2 during the reduction of glyceraldehyde.

  • Reagents:

    • Assay Buffer: 100 mM sodium phosphate, pH 6.2.

    • Enzyme: Recombinant human ALR2.

    • Substrate: DL-Glyceraldehyde.

    • Cofactor: β-NADPH.

  • Procedure:

    • Dispense 2 µL of compound solution (in DMSO) or DMSO alone (for controls) into a 384-well black assay plate.[8]

    • Add 20 µL of ALR2 enzyme solution in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a substrate/cofactor mix (glyceraldehyde and NADPH) in assay buffer.

    • Read the plate on a fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm) at time 0 and after 30 minutes.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Calculate the Z'-factor for each plate to assess assay quality. A Z' ≥ 0.5 is considered excellent.[9]

Hypothetical Primary Screen Results

Compound % Inhibition at 10 µM Hit Flag
BDAA85.2%Yes
Zopolrestat98.5%Yes
Negative Control2.1%No
Rhodanine Derivative95.7%Yes
Phase 2: Dose-Response Confirmation

Compounds flagged as hits in the primary screen are advanced to dose-response testing to determine their potency (IC50).

Protocol: Dose-Response IC50 Determination

  • Compound Plating: Prepare a 10-point, 1:3 serial dilution of each hit compound, starting at a nominal concentration of 100 µM.

  • Assay Execution: Perform the ALR2 biochemical assay as described in section 3.1, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Dose-Response Results

Compound IC50 (µM) Hill Slope
BDAA1.21.1
Zopolrestat0.051.0
Rhodanine Derivative0.82.5

Interpretation: BDAA shows promising potency. The steep Hill slope of the rhodanine derivative is often a red flag for non-specific inhibition, such as aggregation.[5]

Phase 3: Validation and Triage

The final phase involves orthogonal and counter-screens to validate the mechanism of action and rule out assay artifacts.

Protocol: Orthogonal Cell-Based Sorbitol Accumulation Assay

  • Assay Principle: This assay measures the accumulation of sorbitol (the product of ALR2 activity) in cells under high-glucose conditions. This provides a more physiologically relevant context.[9][10]

  • Procedure:

    • Plate ARPE-19 cells (a human retinal pigment epithelial cell line) in 96-well plates and grow to confluence.

    • Pre-incubate the cells with dose-response concentrations of the hit compounds for 1 hour.

    • Challenge the cells with a high-glucose medium (30 mM D-glucose) for 24 hours.

    • Lyse the cells and measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the IC50 for the inhibition of sorbitol accumulation.

Protocol: Counter-Screen for Assay Interference (NADPH Fluorescence Quenching)

  • Assay Principle: This assay determines if the compounds directly interfere with the fluorescence of NADPH, a potential source of false positives in the primary assay.

  • Procedure:

    • In a 384-well plate, add assay buffer and NADPH to the final assay concentration.

    • Add the hit compounds at their IC50 concentrations.

    • Read the fluorescence at 460 nm.

  • Data Analysis: A significant decrease in fluorescence in the absence of the enzyme indicates quenching and a likely false positive.

Comparative Benchmarking Summary

The following table summarizes the hypothetical data from the entire workflow, providing a comprehensive benchmark of BDAA.

Compound Primary Screen (% Inh @ 10µM) Biochemical IC50 (µM) Cell-Based IC50 (µM) Fluorescence Quenching Verdict
BDAA85.2%1.25.8NoValidated Hit
Zopolrestat98.5%0.050.2NoPositive Control
Negative Control2.1%> 100> 100NoInactive
Rhodanine Derivative95.7%0.8> 100YesFalse Positive (PAINS)

Caption: Decision-making flowchart for hit validation.

Conclusion and Forward Look

Based on this comprehensive benchmarking workflow, 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid (BDAA) emerges as a validated hit. It demonstrates dose-dependent inhibition of ALR2 in a biochemical assay, and importantly, this activity translates to a more physiologically relevant cell-based model. Furthermore, it has been cleared of common assay interference mechanisms.

The performance of BDAA relative to the controls provides a strong rationale for its advancement into a hit-to-lead optimization program. The next steps would involve:

  • Resynthesis and Purity Confirmation: Ensuring the integrity of the chemical matter.[6]

  • Early SAR Exploration: Synthesizing and testing close analogs of BDAA to understand which structural features are critical for activity.

  • ADME/Tox Profiling: Assessing the compound's drug-like properties.

This guide illustrates a rigorous, multi-step process for benchmarking a novel compound within an HTS library. By employing a strategic selection of comparators and a tiered validation workflow, researchers can confidently identify and prioritize compounds with genuine therapeutic potential, separating the wheat from the chaff in the vast landscape of chemical space.

References

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Available at: [Link]

  • Gold-lustig, H., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • Arista Biologicals. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • Wikipedia. (2024). High-throughput screening. Available at: [Link]

  • O'Donnell, J., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

  • St. Jude Children's Research Hospital. (n.d.). Evaluating and evolving a screening library in academia: the St. Jude approach. Available at: [Link]

  • Science and Technology of Assay Development. (2024). On HTS: Hit Selection. Available at: [Link]

  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Available at: [Link]

  • LabKey. (2024). What is High-Throughput Screening (HTS)?. Available at: [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Available at: [Link]

  • Symeres. (2025). Unlocking the potential of high-throughput screening: Symegold library design and expansion insights. Available at: [Link]

  • PubMed. (2010). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. Available at: [Link]

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Comparative

A Researcher's Guide to the Analytical Characterization of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

For researchers and drug development professionals, the accurate and reliable analysis of novel chemical entities is paramount. This guide provides a comprehensive overview of the analytical methodologies for 2-(3,4-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate and reliable analysis of novel chemical entities is paramount. This guide provides a comprehensive overview of the analytical methodologies for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a compound of interest in various research fields. In the absence of commercially available certified reference standards for this specific analyte, this document serves as a practical resource for establishing and validating in-house analytical methods. We will delve into the critical aspects of sourcing the compound and provide detailed, adaptable protocols for its characterization by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Sourcing and Initial Characterization

Table 1: Potential Suppliers of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid and Related Compounds

SupplierCompound NameCAS NumberNotes
Sigma-Aldrich{[3-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4h-chromen-7-yl]oxy}acetic acid259227-81-1A derivative, not the target analyte. Analytical data is not provided.
ChemicalBook(αR)-α-Amino-3,4-dihydro-2H-1,5-benzodioxepin-7-acetic acid1212811-66-9An amino derivative.[1]
Chemspace2-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)acetic acid790272-32-9A sulfonamide derivative.[2]
BenchChem2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamideNot specifiedA sulfanyl acetamide derivative.[3]
Thermo Scientific (via Fisher Scientific)3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acidNot specifiedA boronic acid derivative.[4]

Note: This table is not an exhaustive list and is intended to guide the initial search for the compound or its close analogs. Researchers should verify the identity and purity of any material obtained.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of non-volatile organic compounds like 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. A well-developed HPLC method can also be validated for quantitative analysis.

Causality Behind Experimental Choices

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving a robust and reliable separation. For a molecule containing a carboxylic acid and a benzodioxepine moiety, a C18 column is a suitable starting point due to its hydrophobicity, which will provide retention for the aromatic and aliphatic portions of the molecule. The mobile phase should consist of an aqueous component with a pH modifier to control the ionization of the carboxylic acid and an organic modifier to elute the compound. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample in Diluent Injector Autosampler Sample->Injector Standard Prepare Stock & Working Standards Standard->Injector Pump Mobile Phase (e.g., ACN:Buffer) Pump->Injector Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) Injector->Column Detector PDA Detector (e.g., 200-400 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Assessment Chromatogram->Integration Quantification Quantification vs. Standard Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh & Dissolve Sample in Solvent Derivatization Derivatization (e.g., Esterification) Sample->Derivatization Injector GC Inlet Derivatization->Injector Column Capillary Column (e.g., DB-5ms) Injector->Column MS Mass Spectrometer (EI Source) Column->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum MS->Spectrum Identification Library Search & Structural Elucidation Spectrum->Identification NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis Sample Dissolve Sample in Deuterated Solvent InternalStd Add Internal Standard (for qNMR) Sample->InternalStd Acquisition Acquire 1H & 13C Spectra InternalStd->Acquisition Processing Process Spectra (FT, Phasing, Baseline) Acquisition->Processing Assignment Signal Assignment Processing->Assignment Quantification Purity Calculation (qNMR) Assignment->Quantification

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid

Hazard Assessment and Profile Due to the absence of a specific SDS for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a hazard assessment of the structurally related compound, 4-Formylphenoxyacetic acid (CAS 22042...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Profile

Due to the absence of a specific SDS for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid, a hazard assessment of the structurally related compound, 4-Formylphenoxyacetic acid (CAS 22042-71-3), is utilized as a conservative proxy. Carboxylic acids as a class can be corrosive and irritating.[1]

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral) Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Irritation Causes skin irritation.P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Specific target organ toxicity — single exposure (Respiratory system) May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapours/spray. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks associated with handling 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid. The following table outlines the mandatory and recommended PPE.

PPE CategoryMandatory EquipmentRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[4][5]Face shield (when handling larger quantities or there is a splash hazard).Protects against splashes and airborne particles that can cause serious eye irritation or damage.[4]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6]Double gloving for extended procedures.Prevents skin contact and irritation.[6] Gloves should be inspected before use and disposed of properly.[7]
Body Protection Laboratory coat.[5]Chemical-resistant apron over the lab coat.Protects clothing and underlying skin from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95 dust mask) should be used if the material is dusty or if working outside of a fume hood.[2][4]Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[2]

Operational and Handling Protocol

Adherence to a systematic workflow is paramount for safety and experimental reproducibility. The following protocol should be followed when handling 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid.

Experimental Workflow Diagram

experimental_workflow Safe Handling Workflow for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review SDS (Proxy) and Lab Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose

Caption: A stepwise workflow for the safe handling of the compound.

Step-by-Step Methodology
  • Preparation:

    • Thoroughly review this guide and any internal laboratory-specific protocols.

    • Ensure that a safety shower and eyewash station are readily accessible.[4][8]

    • Don all mandatory personal protective equipment as outlined in the table above.

    • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Handling:

    • When weighing the solid material, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound closed when not in use.[10]

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11][12]

    • Do not use combustible materials, such as paper towels, to clean up spills of oxidizing materials.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

    • All materials used for spill cleanup must be treated as hazardous waste.[10]

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][13]

    • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][13]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink. Seek immediate medical attention.[4]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is crucial to prevent harm to individuals and the environment. All waste generated from handling 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid must be treated as hazardous waste.

  • Solid Waste:

    • Collect any unused solid compound and contaminated disposable materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.[15]

    • The label should include the name of the chemical waste and any associated hazards.[16]

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled waste container.

    • Do not mix with incompatible wastes. Specifically, keep acidic waste segregated from bases, cyanides, and hypochlorite solutions.[15]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[17] After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.[16]

  • General Guidelines:

    • Never dispose of chemical waste down the drain unless explicitly permitted by your institution's environmental health and safety office.[10][16]

    • All waste containers must be kept closed except when adding waste.[10]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[16]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • Laboratory Waste Disposal Safety Protocols | NSTA. (2024, August 16).
  • Laboratory chemical waste disposal guidelines - University of Otago. (n.d.).
  • Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15).
  • 4-Formylphenoxyacetic acid = 97.0 T 22042-71-3 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
  • Material Safety Data Sheet. (2005, October 9).
  • Safety data sheet - ITW Reagents. (2025, July 3).
  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES - Chemistry LibreTexts. (2025, July 21).
  • Carboxylic Acid Safety Data Sheet | PDF | Dangerous Goods | Personal Protective Equipment - Scribd. (2014, August 28).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 18).
  • Safety Data Sheet. (2016, September 7).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, December 28).
  • Safety Data Sheet: Acetic acid 99% - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet - Premier Medical. (n.d.).
  • Safety Data Sheet. (2009, May 5).

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